Mal-PEG2-NHS ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJZQCDHANYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
357277-60-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357277-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433997-01-3 | |
| Record name | Propanoic acid, 3-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433997-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mal-PEG2-NHS ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure of Mal-PEG2-NHS Ester
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the Mal-PEG2-NHS ester is a pivotal tool. This heterobifunctional crosslinker provides a versatile and efficient means of covalently linking molecules, playing a crucial role in the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as in protein labeling and diagnostic assays. This guide delves into the core structure of this compound, its chemical properties, and the fundamental mechanisms that underpin its utility.
Core Structure and Functional Components
This compound is comprised of three essential components: a maleimide group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of functional units imparts the molecule with its unique reactivity and versatility.
-
Maleimide Group: This functional group is highly selective for sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues in proteins. The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]
-
Polyethylene Glycol (PEG) Spacer: The "PEG2" designation indicates a short chain of two repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the crosslinker in aqueous media, which is critical for reactions involving biological molecules.[2][3] The PEG linker also provides spatial separation between the conjugated molecules, which can help to preserve their native structure and function.
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[1][4] The reaction between an NHS ester and a primary amine forms a stable amide bond and is most efficient at a pH of 7-9.
The strategic combination of these three components allows for a controlled, stepwise conjugation of two different molecules, one bearing a thiol group and the other a primary amine.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The quantitative data for this crosslinker is summarized below.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₈N₂O₈ | |
| Molecular Weight | 354.3 g/mol | |
| Purity | ≥90-98% (typically determined by HPLC) | |
| Appearance | White powder or colorless oily matter | |
| Solubility | Soluble in DCM, DMSO, and DMF | |
| Storage Conditions | -20°C, under inert atmosphere, with desiccant | |
| Melting Point | 90 - 94 °C | |
| Boiling Point | 524.3 ± 60.0 °C (Predicted) |
Note: There appears to be a discrepancy in the reported molecular formula and weight across different suppliers. The most frequently cited values are presented here. Researchers should always refer to the certificate of analysis provided by their specific supplier.
Reaction Mechanism and Experimental Workflow
The utility of this compound lies in its ability to facilitate a two-step conjugation process. This allows for precise control over the linking of two distinct biomolecules, for instance, an antibody and a cytotoxic drug in the formation of an ADC.
First, the NHS ester end of the crosslinker is reacted with a molecule containing primary amines. Following this initial reaction, and often after a purification step to remove excess crosslinker, the maleimide-activated molecule is introduced to a second molecule that possesses a free sulfhydryl group.
Detailed Experimental Protocol: General Protein-Protein Conjugation
This protocol provides a general framework for conjugating an amine-containing protein (Protein-A) to a sulfhydryl-containing protein (Protein-B) using this compound.
Materials:
-
Protein-A (in an amine-free buffer, e.g., PBS pH 7.2)
-
Protein-B (with a free sulfhydryl group)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMF or DMSO immediately before use. Do not store the reagent in solution.
-
Ensure Protein-A is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Step 1: Activation of Protein-A with this compound:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-A solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
-
Purification of Maleimide-Activated Protein-A:
-
Remove the excess, unreacted this compound and the quenching reagent using a desalting column equilibrated with the Reaction Buffer (PBS, pH 7.2).
-
-
Step 2: Conjugation to Protein-B:
-
Immediately add the purified maleimide-activated Protein-A to Protein-B in the Reaction Buffer. The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final protein-protein conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted proteins.
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in a multitude of applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
Protein Labeling: Researchers use this crosslinker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Surface Immobilization: Proteins can be tethered to surfaces for the development of biosensors and other diagnostic devices.
-
Drug Delivery Systems: The linker can be used to create drug delivery vehicles that release therapeutic agents in a controlled manner.
References
An In-depth Technical Guide to Mal-PEG2-NHS Ester: Amine and Thiol Reaction Specificity
Abstract: The Mal-PEG2-NHS ester is a heterobifunctional crosslinker integral to bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules.[1][2] This guide provides a detailed examination of the reaction chemistry, specificity, and kinetics of its two reactive moieties: the N-hydroxysuccinimide (NHS) ester for targeting primary amines and the maleimide group for targeting thiols. By carefully controlling reaction conditions, particularly pH, researchers can achieve highly specific and efficient conjugations. This document serves as a technical resource for scientists and professionals in research and drug development, offering quantitative data, detailed experimental protocols, and workflow visualizations to optimize bioconjugation strategies.
Introduction to this compound
This compound is a versatile chemical tool used to create stable covalent bonds between two different molecules, typically biomolecules like proteins, peptides, or oligonucleotides.[2] It consists of three key components:
-
Maleimide group: Reacts with sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues.
-
NHS ester group: Reacts with primary amine groups (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues.[3]
-
PEG2 spacer: A short, hydrophilic polyethylene glycol spacer that increases the reagent's solubility in aqueous buffers.[1]
The strategic power of this crosslinker lies in its dual reactivity, which, when properly controlled, allows for directed, stepwise conjugation, minimizing the formation of unwanted polymers or self-conjugated products.
The Chemistry of the Reactive Groups
Achieving high specificity in bioconjugation hinges on understanding the distinct reactivity of the maleimide and NHS ester functional groups, which are highly dependent on the pH of the reaction environment.
The Maleimide Group: Reaction with Thiols
The maleimide group reacts with sulfhydryl groups via a Michael addition mechanism, forming a stable, covalent thioether bond. This reaction is highly efficient and chemoselective for thiols under mild, near-neutral conditions.
-
Optimal pH: The reaction is most specific and rapid within a pH range of 6.5 to 7.5.
-
Reaction Rate: At pH 7.0, the reaction of maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
The NHS Ester Group: Reaction with Amines
The NHS ester group reacts with nucleophilic primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is also highly pH-dependent.
-
Optimal pH: The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5. At lower pH values, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and unreactive.
The orthogonal pH requirements of the two groups are the foundation for controlling reaction specificity.
Reaction Specificity, Kinetics, and Stability
The efficiency of a conjugation strategy using this compound is determined by reaction kinetics and the stability of the reactive groups under various conditions.
The Critical Role of pH in Directing Specificity
The pH of the buffer system is the most critical parameter for controlling which functional group reacts.
-
At pH 6.5-7.5: The maleimide group reacts selectively with thiols, while the NHS ester reaction with amines is significantly slower.
-
At pH > 7.5: The maleimide group begins to lose its thiol selectivity and can react with primary amines like the side chain of lysine.
-
At pH 8.0-8.5: The NHS ester reaction with amines is optimal, but the maleimide group is more susceptible to hydrolysis and reaction with amines.
This relationship allows for a two-step conjugation process where one reaction can be performed to completion before adjusting the pH to initiate the second.
References
The Strategic Role of the Mal-PEG2-NHS Ester Spacer Arm in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biologics and targeted therapeutics, the covalent linkage of molecules is a cornerstone of innovation. The Mal-PEG2-NHS ester has emerged as a pivotal heterobifunctional crosslinker, enabling the precise conjugation of biomolecules. This technical guide provides a comprehensive overview of the this compound, with a specific focus on the critical role of its polyethylene glycol (PEG) spacer arm. We will delve into its physicochemical properties, the profound significance of its length in applications such as antibody-drug conjugates (ADCs), detailed experimental protocols, and visual representations of key processes.
Core Concepts: Structure and Reactivity
The this compound is a versatile tool in bioconjugation due to its distinct reactive moieties at either end of a central spacer. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1] Concurrently, the N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those on lysine residues or the N-terminus of a protein, to form stable amide bonds.[2] This dual reactivity allows for a controlled, stepwise conjugation of two different molecules.
Quantitative Data Summary: The Physicochemical Impact of the PEG2 Spacer
The defining feature of the this compound is its discrete, two-unit polyethylene glycol spacer. This spacer imparts specific physicochemical properties to the linker and the resulting bioconjugate.
| Property | Value | Source(s) |
| Spacer Arm Length | ~17.7 Å | [3] |
| Spacer Arm Atom Count | 16 atoms | [3] |
| Molecular Weight | Approximately 425.39 g/mol | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF; hydrophilic nature of PEG enhances aqueous solubility of the conjugate. |
The length and composition of the PEG spacer are not trivial aspects; they significantly influence the properties and performance of the final bioconjugate. The following table summarizes the comparative effects of different PEG spacer lengths on key parameters in the context of antibody-drug conjugates.
| Parameter | PEG2 | PEG4 | PEG8 | PEG12 | General Trend with Increasing PEG Length | Source(s) |
| Drug-to-Antibody Ratio (DAR) | 3.9 | 2.5 | 2.4 | 3.7 | Non-linear; optimal length can vary. | |
| Hydrophobicity (HIC Retention Time) | Longer retention time (more hydrophobic) | Intermediate retention time | Shorter retention time | Shorter retention time (more hydrophilic) | Decreased hydrophobicity | |
| In Vivo Clearance (mL/day/kg) | 100 | 160 | 280 | 280 | Slower clearance (improved pharmacokinetics) | |
| Aggregation | Effective in reducing aggregation | - | - | - | Generally reduces aggregation | |
| In Vitro Potency | Higher potency | - | Lower potency | - | Can sometimes slightly decrease due to steric hindrance |
The Significance of the PEG2 Spacer Arm
The incorporation of a PEG spacer, even a short one like PEG2, offers a multitude of advantages in the design of bioconjugates, particularly in the complex architecture of antibody-drug conjugates.
-
Enhanced Hydrophilicity and Solubility : A primary function of the PEG spacer is to increase the water solubility of the entire ADC molecule. Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG chain helps to mitigate this, allowing for more stable and easier-to-handle formulations.
-
Reduced Aggregation : The increased solubility and steric bulk provided by the PEG spacer can significantly reduce the propensity for ADC molecules to aggregate. Aggregation is a critical issue in biopharmaceutical development, as it can lead to loss of efficacy, altered pharmacokinetics, and potential immunogenicity.
-
Improved Pharmacokinetics : The hydrophilic shield provided by the PEG spacer can reduce clearance rates, leading to a longer circulation half-life of the ADC. This can result in greater exposure of the target tissue to the therapeutic agent and an improved therapeutic window.
-
Steric Hindrance and Accessibility : The spacer arm physically separates the conjugated molecules, which can be crucial for maintaining their biological activity. For instance, in an ADC, the spacer ensures that the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen. Conversely, the spacer can also prevent the large antibody from sterically hindering the drug from interacting with its intracellular target upon internalization.
-
Reduced Immunogenicity : PEGylation is a well-established technique for reducing the immunogenicity of therapeutic proteins. The PEG spacer can help to mask potentially immunogenic epitopes on the drug or linker, reducing the risk of an adverse immune response.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound, particularly in the context of creating an antibody-drug conjugate.
Protocol 1: Two-Step Conjugation of a Drug-Linker to an Antibody
This protocol describes the common two-step process where the this compound is first reacted with the antibody, followed by the conjugation of a thiol-containing drug.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Thiol-containing drug payload
-
Reducing agent (e.g., TCEP) for antibody disulfide reduction (if necessary)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If conjugating to native lysines, ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
If conjugating to cysteines from reduced interchain disulfides, incubate the antibody with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C. Subsequently, remove the reducing agent using a desalting column.
-
-
Activation of Antibody with this compound:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification of the Activated Antibody:
-
Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is crucial to prevent the NHS ester from reacting with the drug if it also contains amine groups.
-
-
Conjugation of the Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the purified, maleimide-activated antibody. The molar ratio of drug to antibody will depend on the desired final drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent such as cysteine or N-acetylcysteine.
-
Purify the final ADC conjugate from unreacted drug and other byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the distribution of DAR values and calculate the average DAR.
2. Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to quantify the percentage of high molecular weight species (aggregates) versus the desired monomeric ADC.
3. In Vitro Potency Assay:
-
Cell Viability Assay: The cytotoxic activity of the ADC is evaluated by treating target cancer cells with serial dilutions of the conjugate. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using a colorimetric assay such as MTT or a fluorescence-based assay. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
References
An In-depth Technical Guide to the Applications of Mal-PEG2-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG2-N-hydroxysuccinimide ester (Mal-PEG2-NHS ester), a heterobifunctional crosslinker widely utilized in the field of bioconjugation. This document details its chemical properties, core applications, and provides detailed experimental protocols for its use in creating stable bioconjugates for research, diagnostics, and therapeutic development.
Introduction to this compound
This compound is a versatile chemical tool that facilitates the covalent linking of two different biomolecules. Its structure features three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional nature allows for a controlled, sequential conjugation strategy, making it a valuable reagent in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[1][2]
The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3] The NHS ester, on the other hand, is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[3] The inclusion of a two-unit PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which is crucial for biological applications.[4]
Chemical Properties and Reactivity
The utility of this compound in bioconjugation is dictated by the distinct reactivity of its terminal functional groups. The reaction conditions, particularly pH, play a critical role in the efficiency and specificity of the conjugation process.
Data Presentation: Physicochemical and Reactivity Data
| Property | Value | References |
| Molecular Formula | C15H18N2O8 | |
| Molecular Weight | 354.32 g/mol | |
| Purity | >90% | |
| Appearance | White to light yellow powder/solid | |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO | |
| Storage Conditions | -20°C, desiccated | |
| NHS Ester Reactivity | Optimal pH 7.2-8.5 with primary amines | |
| Maleimide Reactivity | Optimal pH 6.5-7.5 with sulfhydryl groups |
Data Presentation: Stability of Functional Groups and Linkages
| Functional Group/Linkage | Condition | Half-life/Stability | References |
| NHS Ester Hydrolysis | pH 7.0, 0°C | 4-5 hours | |
| NHS Ester Hydrolysis | pH 8.6, 4°C | 10 minutes | |
| NHS Ester Hydrolysis | pH 7.4 | >120 minutes | |
| NHS Ester Hydrolysis | pH 9.0 | <9 minutes | |
| Maleimide Group Hydrolysis | Increases significantly at pH > 7.5 | Loses specificity for thiols | |
| Maleimide-Thiol Adduct | In presence of glutathione (reducing environment) | 20-80 hours (model compounds) | |
| Maleimide-Thiol Adduct (ADC in plasma) | Can undergo retro-Michael reaction leading to deconjugation | 50-75% shedding in 7-14 days for some ADCs |
Core Applications in Bioconjugation
The unique properties of this compound make it suitable for a wide range of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the development of ADCs. In this context, the NHS ester is used to attach the linker to a primary amine (e.g., a lysine residue) on a monoclonal antibody. The maleimide group is then available to react with a thiol-containing cytotoxic drug. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the resulting ADC.
Protein and Peptide Labeling
This compound is an effective tool for labeling proteins and peptides with various molecules, including fluorescent dyes, biotin, or other reporter molecules. This is typically achieved in a two-step process where the protein of interest is first modified with the linker via its amine groups, followed by the conjugation of a thiol-containing label to the maleimide group.
Surface Functionalization
The bifunctional nature of this compound allows for the immobilization of proteins and other biomolecules onto surfaces. For instance, a surface with primary amine groups can be functionalized with the NHS ester end of the linker, leaving the maleimide group exposed to capture thiol-containing molecules from a solution.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound. It is crucial to handle the reagent with care, as the NHS ester is moisture-sensitive.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
This compound
-
Protein-NH2
-
Protein-SH
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. Do not store the reconstituted reagent.
-
Dissolve Protein-NH2 and Protein-SH in the conjugation buffer. Ensure that the buffers do not contain primary amines (e.g., Tris) or sulfhydryls.
-
-
Step 1: Reaction of this compound with Protein-NH2
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification of Maleimide-Activated Protein
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the conjugation buffer.
-
-
Step 2: Reaction of Maleimide-Activated Protein with Protein-SH
-
Immediately combine the purified maleimide-activated Protein-NH2 with the Protein-SH solution. The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Characterization of the Conjugate:
-
The conjugation efficiency can be assessed by SDS-PAGE analysis.
-
Caption: Workflow for a two-step protein-protein conjugation using this compound.
Signaling Pathway Modulation with Bioconjugates
Bioconjugates created with this compound, particularly ADCs, are designed to interact with specific cellular pathways to elicit a therapeutic effect. For example, an ADC targeting the Epidermal Growth Factor Receptor (EGFR) can be used to deliver a cytotoxic payload to cancer cells that overexpress this receptor.
Upon binding to EGFR, the ADC-receptor complex is internalized by the cell, often via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker may be cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic drug. The released drug can then interfere with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell. This targeted delivery mechanism aims to minimize damage to healthy cells.
Caption: Cellular uptake and mechanism of action for an EGFR-targeting ADC.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation. Its defined structure, which includes a PEG spacer, along with the well-characterized reactivity of its maleimide and NHS ester groups, allows for the controlled and efficient creation of complex bioconjugates. This technical guide provides researchers and drug developers with the foundational knowledge and practical protocols necessary to successfully employ this compound in their work, from basic research to the development of novel therapeutics and diagnostics. Careful consideration of reaction conditions, particularly pH and reagent stoichiometry, is essential for achieving optimal results.
References
- 1. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound, 1433997-01-3 | BroadPharm [broadpharm.com]
Mal-PEG2-NHS Ester: An In-depth Technical Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-PEG2-NHS ester, a heterobifunctional crosslinker, for beginners in protein labeling. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and present methods for characterizing the resulting conjugates.
Introduction to this compound
This compound is a versatile chemical tool used to covalently link two different biomolecules, most commonly proteins. Its structure features three key components:
-
Maleimide group: Reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins.
-
N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines, such as those on lysine residues and the N-terminus of proteins.[1]
-
Polyethylene glycol (PEG) spacer (PEG2): A short, hydrophilic spacer that increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[2]
This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted byproducts.[2] this compound is particularly valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.
Core Principles of Reactivity
The utility of this compound lies in the distinct reactivity of its two functional groups, which can be controlled by adjusting the reaction pH.
NHS Ester-Amine Reaction
The NHS ester reacts with primary amines to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7-9.[3] At this pH, the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. N-hydroxysuccinimide is released as a byproduct. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), during this step to avoid competing reactions.[4]
Maleimide-Thiol Reaction
The maleimide group reacts with sulfhydryl groups to form a stable thioether bond. This reaction is most specific and efficient at a neutral pH range of 6.5-7.5. Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring is more susceptible to hydrolysis.
Quantitative Data on Protein Labeling
The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of the crosslinker to the protein, protein concentration, pH, and reaction time. The following tables provide representative data for the labeling of a generic IgG antibody.
Table 1: NHS Ester Reaction - Activation of Antibody with this compound
| Molar Excess of this compound (over Antibody) | Protein Concentration (mg/mL) | Reaction Time (minutes) | Average Number of Maleimide Groups per Antibody |
| 10x | 5 | 60 | 2-3 |
| 20x | 5 | 60 | 4-6 |
| 50x | 5 | 60 | 8-10 |
| 20x | 1 | 60 | 2-4 |
| 20x | 10 | 60 | 5-7 |
Note: This is representative data. Optimal ratios should be determined empirically for each specific protein.
Table 2: Maleimide Reaction - Conjugation of a Thiol-Containing Molecule
| Molar Ratio of Thiol-Molecule to Maleimide-Activated Antibody | Reaction Time (hours) | Conjugation Efficiency (%) |
| 1:1 | 2 | > 85% |
| 2:1 | 2 | > 95% |
| 5:1 | 2 | > 99% |
Experimental Protocols
This section provides a detailed, two-step protocol for conjugating two proteins using this compound.
Materials and Reagents
-
Protein to be labeled with NHS ester (Protein-NH2)
-
Protein with a free sulfhydryl group (Protein-SH)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Reducing agent (e.g., TCEP) for generating free sulfhydryls, if necessary.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Step 1: Activation of Protein-NH2 with this compound
-
Prepare Protein-NH2: Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column equilibrated with Reaction Buffer.
Step 2: Conjugation of Maleimide-Activated Protein with Protein-SH
-
Prepare Protein-SH: If the protein's sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column.
-
Reaction: Mix the maleimide-activated Protein-NH2 with Protein-SH in a desired molar ratio (e.g., 1:1).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching solution containing a free thiol (e.g., 2-mercaptoethanol or cysteine) to a final concentration of 10-20 mM.
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove any unreacted proteins.
Characterization of the Conjugate
Several analytical techniques can be used to characterize the final protein conjugate:
-
Protein Concentration: The total protein concentration can be determined using a BCA assay.
-
Degree of Labeling (DOL): The number of maleimide groups introduced per antibody can be estimated using Ellman's reagent to quantify the remaining free thiols after reaction with a known amount of a thiol-containing compound. The final drug-to-antibody ratio (DAR) of an ADC can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Purity and Aggregation: Size-exclusion chromatography (SEC) can be used to assess the purity of the conjugate and detect the presence of aggregates.
-
Mass Analysis: MALDI-TOF mass spectrometry can be used to confirm the mass of the conjugate and determine the degree of labeling.
-
Functional Assays: The biological activity of the conjugated proteins should be assessed. For example, the binding of a fluorescently labeled antibody to its target cells can be analyzed by flow cytometry (FACS).
Visualizations
Reaction Mechanism
Caption: Two-step reaction mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for protein-protein conjugation.
Signaling Pathway: ADC Targeting HER2
Caption: Simplified signaling pathway of an ADC targeting HER2.
References
An In-depth Technical Guide to the Principles and Applications of Mal-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Maleimide-PEG2-N-hydroxysuccinimide (Mal-PEG2-NHS) ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique properties make it an invaluable tool for the covalent linkage of biomolecules, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Principles of Mal-PEG2-NHS Ester
This compound is a versatile molecule featuring three key components: a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifunctional structure dictates its utility in creating stable and specific bioconjugates.[1][2]
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins. The reaction, a Michael addition, forms a stable thioether bond.[3][4]
-
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3]
-
PEG Spacer: The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.
The heterobifunctional nature of this compound allows for a two-step conjugation strategy, enabling the specific and controlled linkage of two different molecules, typically a protein (via amines) to another molecule containing a thiol group (e.g., a drug, peptide, or another protein). This specificity is a key advantage in the design of complex biomolecular constructs.
Key Reaction Parameters and Optimization
The efficiency and success of conjugation reactions using this compound are highly dependent on several critical parameters. Careful optimization of these conditions is essential to achieve high yields and maintain the biological integrity of the conjugated molecules.
| Parameter | NHS Ester Reaction (Amine Targeting) | Maleimide Reaction (Thiol Targeting) | Rationale & Considerations |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | The NHS ester reaction requires deprotonated primary amines for efficient nucleophilic attack. Higher pH increases the rate of hydrolysis of the NHS ester, reducing conjugation efficiency. The maleimide-thiol reaction is most efficient at a slightly acidic to neutral pH. At pH > 7.5, the maleimide group can also react with amines and is more susceptible to hydrolysis. |
| Molar Ratio (Linker:Protein) | 10- to 50-fold molar excess | 1.5- to 20-fold molar excess (of maleimide-activated molecule to thiol-containing molecule) | A molar excess of the linker is generally used to drive the reaction to completion. The optimal ratio is empirical and depends on the concentration of the protein and the number of available reactive sites. For dilute protein solutions, a higher molar excess is often required. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | Reaction times can be adjusted based on the reactivity of the specific biomolecules. Monitoring the reaction progress is recommended for optimization. |
| Temperature | Room Temperature (approx. 25°C) or 4°C | Room Temperature (approx. 25°C) or 4°C | Lower temperatures can be used to slow down competing hydrolysis reactions and preserve the stability of sensitive biomolecules. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | - | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester and must be avoided. |
| Solvent | Dissolve in anhydrous DMSO or DMF immediately before use | - | This compound is moisture-sensitive. Stock solutions should be prepared fresh in an anhydrous organic solvent and then added to the aqueous reaction buffer (final organic solvent concentration should typically be <10%). |
Experimental Protocols
The following sections provide a detailed, two-step protocol for the conjugation of a thiol-containing molecule to a protein using this compound, with a specific focus on the preparation of an antibody-drug conjugate (ADC).
Step 1: Activation of the Antibody with this compound
This initial step involves the reaction of the NHS ester moiety of the crosslinker with the primary amines on the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the antibody is in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.5). This purification is crucial to prevent the unreacted linker from reacting with the thiol-containing molecule in the subsequent step.
Step 2: Conjugation of the Thiol-Containing Drug to the Activated Antibody
In this second step, the maleimide-activated antibody is reacted with the thiol group of the cytotoxic drug.
Materials:
-
Maleimide-activated antibody from Step 1
-
Thiol-containing cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C in the dark to protect light-sensitive compounds.
-
Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, in excess to react with any remaining unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted drug, quenching reagent, and any aggregates using a suitable chromatography method, such as size-exclusion chromatography (SEC).
Characterization of the Conjugate
Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety.
| Characterization Technique | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Provides the average number of drug molecules conjugated to each antibody. The optimal DAR is typically between 2 and 4 for many ADCs. |
| Mass Spectrometry (e.g., LC-MS) | Molecular weight of the conjugate, DAR distribution | Confirms the successful conjugation and provides information on the heterogeneity of the ADC population (i.e., the distribution of species with different numbers of conjugated drugs). |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity and aggregation | Determines the percentage of monomeric ADC and quantifies any high molecular weight aggregates that may have formed during the conjugation process. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Apparent molecular weight | Shows an increase in the molecular weight of the antibody heavy and/or light chains upon conjugation. |
| Binding Assays (e.g., ELISA, Surface Plasmon Resonance - SPR) | Antigen-binding affinity | Confirms that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen. |
| In vitro Cytotoxicity Assays | Potency of the ADC | Determines the efficacy of the ADC in killing target cancer cells. |
Stability Considerations
The stability of the resulting thioether bond is a critical factor for the in vivo efficacy of the conjugate. The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to the premature release of the conjugated molecule.
Factors influencing stability:
-
pH and Temperature: The thioether bond is generally stable under physiological conditions. However, stability can be influenced by pH and temperature variations.
-
Presence of Thiols: High concentrations of other thiols in the in vivo environment can potentially lead to an exchange reaction, cleaving the conjugate.
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis to form a more stable, ring-opened structure. This hydrolysis is generally slow but can be accelerated under certain conditions.
Visualizing the Process: Diagrams
The following diagrams illustrate the key chemical reactions and workflows involved in the use of this compound.
Caption: Two-step bioconjugation workflow using this compound.
Caption: Chemical reactions of this compound functional groups.
Caption: Detailed experimental workflow for ADC preparation.
References
- 1. Total antibody quantification for MMAE-conjugated antibody-drug conjugates: impact of assay format and reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed protocol for antibody labeling with Mal-PEG2-NHS ester
Application Notes: Antibody Labeling with Mal-PEG2-NHS Ester
Introduction
The this compound is a heterobifunctional crosslinker used extensively in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][] This reagent contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a 2-unit polyethylene glycol (PEG) spacer.[1][3][4] The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable amide bond. The maleimide group reacts specifically with sulfhydryl (thiol) groups to form a stable thioether bond. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.
This protocol details the most common two-stage approach for using this linker: first, activating the antibody by reacting its lysine residues with the NHS ester end of the linker, and second, conjugating the resulting maleimide-activated antibody to a thiol-containing molecule such as a cytotoxic drug, peptide, or fluorescent dye.
Reaction Chemistry and Principles
The conjugation process leverages two distinct chemical reactions:
-
Amine Reaction (NHS Ester) : The NHS ester is an amine-reactive group that forms a covalent amide bond with primary amines found on lysine side chains of the antibody. This reaction is most efficient at a slightly basic pH of 7.2-8.5. It is crucial to use an amine-free buffer (e.g., PBS) as buffers like Tris or glycine would compete with the antibody for the NHS ester.
-
Thiol Reaction (Maleimide) : The maleimide group is a thiol-reactive moiety that specifically couples with free sulfhydryl (-SH) groups to form a stable thioether linkage. This reaction is highly selective for thiols at a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can also react with amines, reducing specificity.
The heterobifunctional nature of the this compound allows for a controlled, sequential conjugation, minimizing the formation of unwanted byproducts.
Experimental Protocols
Part 1: Preparation of Maleimide-Activated Antibody
This first stage involves attaching the this compound linker to the antibody via its lysine residues.
1.1 Materials Required
-
Antibody (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous organic solvent (DMSO or DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Purification equipment: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes.
1.2 Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains substances like Tris, glycine, or sodium azide, they must be removed. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer. Higher concentrations generally improve labeling efficiency.
1.3 Reagent Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. The reagent is moisture-sensitive.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reagent in solution, as the NHS ester hydrolyzes in the presence of moisture.
1.4 Conjugation Reaction (Antibody-Linker)
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.
-
The reaction should be performed at a pH between 7.2 and 7.5 to balance the reactivity of the NHS ester and the stability of the maleimide group.
1.5 Purification of Maleimide-Activated Antibody
-
Following incubation, it is critical to remove the excess, unreacted this compound.
-
Use a desalting column (e.g., Sephadex G-25) or dialysis to separate the linker-conjugated antibody from the small molecule linker. Equilibrate the column or dialysis membrane with a thiol-free buffer, such as PBS with 1-5 mM EDTA at pH 6.5-7.5.
Part 2: Conjugation of Maleimide-Activated Antibody to a Thiol-Containing Molecule
The purified maleimide-activated antibody is now ready to be conjugated to a molecule containing a free sulfhydryl group.
2.1 Materials Required
-
Purified Maleimide-Activated Antibody
-
Thiol-containing molecule (e.g., drug, peptide)
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Quenching Reagent (optional): Cysteine or N-acetyl cysteine
-
Purification equipment (e.g., size-exclusion chromatography)
2.2 Conjugation Reaction (Activated Antibody + Thiol Molecule)
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
Add the thiol-containing molecule to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the thiol molecule over the antibody is typically recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols.
2.3 Quenching and Final Purification
-
(Optional) To quench any unreacted maleimide groups, add a quenching reagent like cysteine to the reaction mixture and incubate for 15-30 minutes.
-
Purify the final antibody conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted thiol molecules and quenching reagents.
2.4 Characterization and Storage
-
Determine the concentration of the final conjugate.
-
Characterize the conjugate to determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). Mass spectrometry can be used to confirm the mass increase corresponding to the attached linkers and molecules.
-
Store the final conjugate under appropriate conditions. For long-term storage, -80°C is recommended.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Stage 1: NHS Ester Reaction | Stage 2: Maleimide Reaction |
|---|---|---|
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Incubation Time | 1 - 2 hours (RT) or overnight (4°C) | 1 - 4 hours (RT) or overnight (4°C) |
| Molar Excess (Reagent:Ab) | 10-20 fold (Linker:Antibody) | 1.5-5 fold (Thiol Molecule:Antibody) |
Table 2: Buffer Composition Guidelines
| Reaction Stage | Recommended Buffer | Components to Avoid | Rationale |
|---|---|---|---|
| Stage 1 (NHS Ester) | Phosphate Buffered Saline (PBS), Borate Buffer | Tris, Glycine, other primary amines | Primary amines compete with the antibody for reaction with the NHS ester. |
| Stage 2 (Maleimide) | PBS with 1-5 mM EDTA | Thiol-containing reagents (e.g., DTT, TCEP) | Thiols will compete with the target molecule for reaction with the maleimide. EDTA prevents thiol oxidation. |
Table 3: Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | -20°C with desiccant | The reagent is moisture-sensitive and can hydrolyze. |
| Handling | Equilibrate to room temperature before opening. | Prevents condensation of moisture inside the vial. |
| Solution Storage | Use immediately after reconstitution in anhydrous solvent. Do not store in solution. | NHS esters are prone to rapid hydrolysis in aqueous environments or non-anhydrous solvents. |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Cell Surface Protein Modification using Mal-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of Mal-PEG2-NHS ester in the modification of cell surface proteins. It encompasses the underlying chemical principles, comprehensive experimental protocols, and key quantitative data to facilitate the successful application of this versatile crosslinker in research and drug development.
Introduction
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond.[5] This dual reactivity allows for a two-step conjugation strategy, making it a valuable tool for bioconjugation, including the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. The hydrophilic PEG spacer enhances solubility and biocompatibility.
Chemical Principle and Reaction Mechanism
The modification of cell surface proteins using this compound is a two-stage process. First, the NHS ester reacts with accessible primary amines on the cell surface proteins. This reaction is highly dependent on pH, with an optimal range of 7.2-8.5. Below this range, the amino group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis. Following the initial amine modification, the maleimide group is available for conjugation with a sulfhydryl-containing molecule of interest, such as a therapeutic agent, a fluorescent dye, or a second protein.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism of this compound with a protein and a sulfhydryl-containing molecule.
Experimental Protocols
This section provides detailed protocols for the modification of cell surface proteins on live cells using this compound.
Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
This compound: Stored at -20°C with desiccant.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free).
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 (for NHS ester reaction).
-
Conjugation Buffer: Phosphate buffer, pH 6.5-7.5 (for maleimide reaction).
-
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Sulfhydryl-containing molecule of interest.
-
Cell Culture Medium.
-
Centrifuge.
-
Ice.
Experimental Workflow
The overall workflow for cell surface protein modification is depicted below.
References
Application Notes and Protocols for Functionalization of Nanoparticles with Mal-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance their stability, biocompatibility, and circulation time in biological systems. Mal-PEG2-NHS ester is a heterobifunctional linker that provides a versatile platform for attaching PEG chains to nanoparticle surfaces. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with thiols (sulfhydryl groups).[1][2] This dual reactivity allows for the covalent conjugation of the PEG linker to nanoparticles and subsequent attachment of targeting ligands, drugs, or other biomolecules.
These application notes provide detailed protocols for the functionalization of nanoparticles using this compound, tailored for nanoparticles with either amine or thiol surface groups.
Chemical Principle
The functionalization process leverages two well-established bioconjugation reactions:
-
NHS Ester-Amine Reaction: The NHS ester group reacts with primary amines (-NH2) on the nanoparticle surface to form a stable amide bond. This reaction is typically carried out at a pH of 7-9.[3]
-
Maleimide-Thiol Reaction: The maleimide group reacts with thiol groups (-SH) to form a stable thioether linkage. This reaction is most efficient at a pH of 6.5-7.5.[3]
The choice of reaction pathway depends on the available functional groups on the nanoparticle surface.
dot
Caption: Functionalization pathways using this compound.
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles
This protocol is suitable for nanoparticles with primary amine groups on their surface, such as those modified with aminosilanes or amine-containing polymers.
Materials:
-
Amine-terminated nanoparticles (Amine-NPs)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., centrifugation, dialysis, size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-suspended, using sonication if necessary.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker over the estimated surface amine groups is a common starting point.[3] The final concentration of the organic solvent should not exceed 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the maleimide-functionalized nanoparticles to remove excess linker and byproducts. This can be achieved through repeated centrifugation and resuspension, dialysis, or size-exclusion chromatography.
-
Storage: Resuspend the purified Maleimide-PEG-NPs in an appropriate buffer (e.g., PBS, pH 7.0). For optimal stability of the maleimide group, store the nanoparticles at 4°C and use them for subsequent conjugation within 1-7 days. Storage at 20°C can lead to a significant loss of maleimide reactivity.
Protocol 2: Functionalization of Thiol-Terminated Nanoparticles
This protocol is designed for nanoparticles that have thiol groups on their surface, such as gold nanoparticles with thiol-containing ligands.
Materials:
-
Thiol-terminated nanoparticles (Thiol-NPs)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Purification system
Procedure:
-
Nanoparticle Preparation: Disperse the Thiol-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the NHS-ester-functionalized nanoparticles using an appropriate method to remove unreacted linker.
-
Storage: Resuspend the purified NHS-Ester-PEG-NPs in a suitable buffer. Due to the hydrolytic instability of the NHS ester, it is recommended to proceed to the next conjugation step immediately.
dot
Caption: General workflow for two-step nanoparticle conjugation.
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to assess the properties of the PEGylated nanoparticles.
| Parameter | Technique | Purpose | Expected Outcome | References |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | To measure the size of the nanoparticles in solution. | An increase in hydrodynamic diameter after PEGylation, indicating the presence of the PEG layer. The DLS size will typically be larger than the core size measured by TEM. | |
| Surface Charge | Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral after PEGylation, as the PEG layer shields the surface charge. | |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | To visualize the nanoparticle core and assess morphology. | The core size and shape should remain unchanged after functionalization. The PEG layer is often not visible under TEM. | |
| Confirmation of PEGylation | ¹H NMR Spectroscopy | To confirm the presence of PEG chains. | A characteristic peak for the ethylene oxide protons of PEG at approximately 3.65 ppm. | |
| Quantification of PEG | Thermogravimetric Analysis (TGA) | To quantify the amount of PEG attached to the nanoparticles. | Weight loss corresponding to the degradation of the PEG layer at a specific temperature range. | |
| Confirmation of Ligand Conjugation | UV-Vis Spectroscopy, Fluorescence Spectroscopy, or specific assays | To confirm the successful attachment of the target ligand. | A change in the absorbance or fluorescence spectrum, or a positive result in a ligand-specific assay. |
Advanced Protocols: Conjugation of Targeting Ligands
Once the nanoparticles are functionalized with either maleimide or NHS ester groups, they can be further conjugated with targeting ligands, such as peptides, antibodies, or small molecules.
Protocol 3: Conjugation of Thiol-Containing Ligands to Maleimide-PEG-NPs
Materials:
-
Purified Maleimide-PEG-NPs (from Protocol 1)
-
Thiol-containing ligand (e.g., cysteine-containing peptide)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system
Procedure:
-
Ligand Preparation (if necessary): If the thiol groups on the ligand are in an oxidized (disulfide) form, they must be reduced. Dissolve the ligand in the Reaction Buffer and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add the thiol-containing ligand to the Maleimide-PEG-NP suspension. The optimal molar ratio of ligand to nanoparticle should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final conjugate to remove any unreacted ligand.
Protocol 4: Conjugation of Amine-Containing Ligands to NHS-Ester-PEG-NPs
Materials:
-
Purified NHS-Ester-PEG-NPs (from Protocol 2)
-
Amine-containing ligand
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system
Procedure:
-
Conjugation Reaction: Add the amine-containing ligand to the NHS-Ester-PEG-NP suspension.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the final conjugate.
dot
Caption: Decision tree for selecting the appropriate functionalization protocol.
Troubleshooting and Considerations
-
Hydrolysis of Reagents: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant and equilibrated to room temperature before opening to prevent condensation. Solutions should be prepared immediately before use.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols during the respective conjugation steps, as they will compete with the reaction.
-
Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. Ensure the pH is within the optimal range for the specific reaction (pH 7-9 for NHS ester-amine; pH 6.5-7.5 for maleimide-thiol).
-
Molar Ratios: The molar ratio of the linker to the nanoparticles and the ligand to the functionalized nanoparticles may need to be optimized to achieve the desired degree of functionalization.
-
Nanoparticle Aggregation: Monitor for nanoparticle aggregation during the functionalization process, especially after changes in buffer conditions or the addition of reagents. DLS can be used to track changes in particle size distribution.
By following these detailed protocols and considering the key parameters, researchers can successfully functionalize nanoparticles with this compound for a wide range of applications in drug delivery, diagnostics, and bio-imaging.
References
Two-Step Conjugation Strategy Using Mal-PEG2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Mal-PEG2-NHS ester in a two-step bioconjugation strategy. This versatile heterobifunctional crosslinker is widely employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and labeled proteins for diagnostic and research applications.[1][2][] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and biocompatibility of the resulting conjugate.[2]
Introduction
The two-step conjugation strategy using this compound allows for the controlled and efficient linkage of two different biomolecules, typically a protein containing primary amines (e.g., an antibody) and a molecule containing a sulfhydryl group (e.g., a cytotoxic drug, peptide, or oligonucleotide).[4] The strategy relies on the differential reactivity of the N-hydroxysuccinimide (NHS) ester and the maleimide functional groups. The NHS ester reacts with primary amines at a pH of 7-9 to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond. This sequential approach minimizes the formation of undesirable homodimers and allows for a more defined final conjugate.
Key Advantages:
-
Specificity: The distinct reactivity of the NHS ester and maleimide groups allows for the specific conjugation of amine- and sulfhydryl-containing molecules.
-
Control: The two-step process provides greater control over the conjugation reaction, reducing the formation of unwanted byproducts.
-
Versatility: This strategy is applicable to a wide range of biomolecules, including antibodies, enzymes, peptides, and oligonucleotides.
-
Enhanced Solubility: The PEG spacer improves the aqueous solubility and reduces aggregation of the labeled protein.
Reaction Mechanism
The two-step conjugation process is initiated by the reaction of the NHS ester with a primary amine on the first molecule, followed by the reaction of the maleimide group with a sulfhydryl on the second molecule.
Caption: Two-step reaction mechanism of this compound conjugation.
Applications
The this compound two-step conjugation strategy is a cornerstone in various biopharmaceutical and research fields:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where a potent cytotoxic drug (with a thiol group) is conjugated to a monoclonal antibody (with lysine amines) that targets cancer cells. This targeted delivery enhances the therapeutic window of the drug by minimizing systemic toxicity.
-
PEGylation: The addition of the PEG spacer can increase the hydrodynamic size of a protein, which can extend its in vivo circulation half-life by reducing renal clearance.
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules containing a thiol group can be conjugated to proteins for use in various assays such as flow cytometry, immunofluorescence, and ELISA.
-
Surface Immobilization: Proteins can be tethered to surfaces that have been functionalized with sulfhydryl groups for applications in biosensors and diagnostics.
Experimental Protocols
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation of an Antibody to a Thiolated Payload
This protocol describes the conjugation of an antibody (Protein-NH₂) to a sulfhydryl-containing molecule (Payload-SH) using this compound.
Materials:
-
Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiolated Payload (Payload-SH)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Experimental Workflow:
Caption: General experimental workflow for the two-step conjugation.
Procedure:
Step 1: Activation of Antibody with this compound
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Mal-PEG2-NHS esters are moisture-sensitive and should be stored with a desiccant at -20°C. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar excess should be determined empirically for each specific antibody and application.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).
Step 2: Conjugation of Activated Antibody to Thiolated Payload
-
Prepare the Thiolated Payload: Ensure the payload molecule has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds prior to this step.
-
Reaction: Immediately add the thiolated payload to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the thiolated payload over the antibody is typically recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing reagent such as cysteine or 2-mercaptoethanol can be added to cap any unreacted maleimide groups.
-
Final Purification: Purify the final antibody-payload conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted payload and other small molecules.
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated antibody.
-
Mass Spectrometry (MS): Determine the exact mass of the conjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
-
UV-Vis Spectroscopy: Quantify the protein concentration and, if the payload has a distinct absorbance, the DAR.
-
Functional Assays: Perform relevant in vitro or in vivo assays to confirm that the biological activity of the antibody and the potency of the payload are retained.
Data Presentation
The efficiency of the conjugation process can be evaluated by determining the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). The following tables provide representative data based on typical experimental outcomes.
Table 1: Effect of Linker to Antibody Molar Ratio on Maleimide Activation
| Molar Excess of this compound to Antibody | Incubation Time (RT) | Maleimides per Antibody (Average) |
| 10x | 30 min | 2-4 |
| 20x | 30 min | 4-6 |
| 50x | 30 min | 6-8 |
Note: These are typical values and can vary depending on the specific antibody, its concentration, and reaction conditions. A 20-fold molar excess of an NHS-PEG ester linker is often used to label antibodies at a concentration of 1-10 mg/mL, typically resulting in 4-6 linkers per antibody molecule.
Table 2: Example of a Two-Step Conjugation Experiment
| Parameter | Value |
| Step 1: Activation | |
| Antibody Concentration | 5 mg/mL |
| This compound:Antibody Molar Ratio | 20:1 |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Time/Temperature | 1 hour / Room Temperature |
| Step 2: Conjugation | |
| Thiolated Drug:Antibody Molar Ratio | 3:1 |
| Reaction Buffer | PBS, pH 7.0 |
| Reaction Time/Temperature | 2 hours / Room Temperature |
| Result | |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Conjugation Efficiency | >95% |
| Final Yield | 75% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive this compound due to hydrolysis. | Store linker properly with desiccant. Prepare linker solution immediately before use. |
| Presence of primary amines in the antibody buffer. | Buffer exchange the antibody into an amine-free buffer (e.g., PBS). | |
| Insufficient molar excess of linker or payload. | Optimize the molar ratios of the reactants. | |
| Antibody Aggregation | High degree of labeling. | Reduce the molar excess of the this compound. |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength. | |
| High Polydispersity of Conjugate | Non-specific reactions. | Ensure optimal pH for each reaction step. |
| Incomplete purification. | Optimize the purification method (e.g., SEC gradient). | |
| Antibody-Antibody Crosslinking | Excessive linker usage. | Optimize the linker-to-antibody ratio by testing a gradient of molar ratios (e.g., 2:1 to 10:1). |
References
Application Notes: Optimization of Mal-PEG2-NHS Ester Reaction Time and Temperature
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-PEG2-NHS ester is a heterobifunctional crosslinker used to covalently link amine-containing molecules to sulfhydryl-containing molecules.[1][2] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups, connected by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[1] This linker is crucial in bioconjugation for creating antibody-drug conjugates (ADCs), linking peptides to proteins, or developing diagnostic assays.
Optimizing reaction parameters such as time and temperature is critical for maximizing conjugation efficiency while minimizing undesirable side reactions. These include the hydrolysis of the NHS ester and maleimide groups, which compete with the desired conjugation reactions.[3][4] This document provides detailed protocols and guidelines for systematically optimizing the reaction time and temperature for both the amine-reactive and thiol-reactive steps of the conjugation process.
Reaction Chemistry Overview
Successful conjugation with this compound involves two primary reactions:
-
NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5. A significant competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and temperature.
-
Maleimide Reaction: The maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) to form a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group can undergo hydrolysis or react with amines, reducing specificity.
Protocols for Reaction Optimization
A systematic approach to optimizing reaction time and temperature involves creating an experimental matrix for each conjugation step. The goal is to identify conditions that yield the highest level of specific conjugation while minimizing the degradation of the reactive groups.
Part 1: Optimization of the NHS Ester Reaction (Amine Coupling)
This protocol aims to determine the optimal time and temperature for reacting the NHS ester moiety of the linker with a primary amine-containing molecule (e.g., a protein or antibody).
Experimental Protocol: NHS Ester Optimization
-
Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) or HEPES at a pH of 7.2-8.5. Buffers containing primary amines like Tris must be avoided as they compete in the reaction.
-
Protein Preparation: Dissolve or dialyze the amine-containing protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution. Do not store the linker in solution due to its moisture sensitivity.
-
Reaction Setup:
-
Set up a matrix of reaction conditions. For example, test three temperatures: 4°C, Room Temperature (RT, ~22°C), and 37°C.
-
For each temperature, set up time points such as 30 min, 1 hour, 2 hours, and 4 hours.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution for each condition. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Reaction Incubation: Incubate each reaction at its designated temperature for the specified duration.
-
Quenching (Optional): To stop the reaction at precise time points, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, equilibrated with a buffer suitable for the subsequent maleimide reaction (e.g., PBS, pH 7.2).
-
Analysis: Determine the degree of labeling (DOL) for each condition. This can be quantified using techniques like MALDI-TOF mass spectrometry to observe the mass shift upon linker addition or UV-Vis spectroscopy if the linker or protein has a distinct chromophore.
Data Presentation: NHS Ester Optimization
Summarize the results in a table to easily compare the degree of labeling across different conditions.
| Temperature | Reaction Time | Average Degree of Labeling (DOL) | Notes / Observations |
| 4°C | 30 min | e.g., 1.2 | Lower background hydrolysis expected |
| 1 hour | e.g., 2.5 | ||
| 2 hours | e.g., 3.8 | A common incubation time | |
| 4 hours | e.g., 4.1 | Reaction may be plateauing | |
| RT (~22°C) | 30 min | e.g., 3.5 | Standard starting condition |
| 1 hour | e.g., 4.0 | ||
| 2 hours | e.g., 4.2 | ||
| 4 hours | e.g., 4.2 | Potential for increased hydrolysis | |
| 37°C | 30 min | e.g., 4.1 | Faster reaction, but also faster hydrolysis |
| 1 hour | e.g., 4.3 | ||
| 2 hours | e.g., 4.0 | Yield may decrease over time due to hydrolysis | |
| 4 hours | e.g., 3.7 |
Part 2: Optimization of the Maleimide Reaction (Thiol Coupling)
This protocol is for optimizing the reaction between the maleimide-activated intermediate (from Part 1) and a sulfhydryl-containing molecule.
Experimental Protocol: Maleimide Optimization
-
Molecule Preparation:
-
Use the maleimide-activated protein prepared using the optimal conditions identified in Part 1.
-
Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, use a reducing agent like TCEP, which does not need to be removed before conjugation.
-
-
Buffer: The reaction should be performed in a buffer with a pH of 6.5-7.5, such as phosphate buffer with EDTA, to maintain thiol selectivity and maleimide stability.
-
Reaction Setup:
-
Similar to Part 1, set up a matrix of temperatures (e.g., 4°C and RT) and time points (e.g., 30 min, 1 hour, 2 hours, 4 hours).
-
Combine the maleimide-activated protein and the sulfhydryl-containing molecule. A slight molar excess (1.5-5x) of the sulfhydryl molecule is often used.
-
-
Reaction Incubation: Incubate the reactions at the designated temperatures and for the specified durations. Protect from light if any components are light-sensitive.
-
Quenching: The reaction can be quenched by adding an excess of a free thiol-containing compound like cysteine or β-mercaptoethanol.
-
Analysis: Analyze the final conjugate to determine the conjugation efficiency. This is typically done using SDS-PAGE (observing a band shift), size-exclusion chromatography (SEC-HPLC), or mass spectrometry.
Data Presentation: Maleimide Optimization
Organize the results in a table to assess conjugation efficiency.
| Temperature | Reaction Time | Conjugation Efficiency (%) | Notes / Observations |
| 4°C | 30 min | e.g., 65% | Slower reaction rate |
| 1 hour | e.g., 80% | ||
| 2 hours | e.g., 92% | Common incubation time for cold reactions | |
| 4 hours | e.g., 95% | ||
| RT (~22°C) | 30 min | e.g., 90% | Often sufficient for complete reaction |
| 1 hour | e.g., 96% | ||
| 2 hours | e.g., 96% | Reaction likely complete | |
| 4 hours | e.g., 95% | Longer times offer no benefit |
Workflow and Decision Making
The optimization process follows a logical flow from reagent preparation to analysis and selection of the best conditions.
Summary and Recommendations
-
NHS Ester Reaction: This step is highly sensitive to hydrolysis. Reactions are typically faster at room temperature than at 4°C, but the risk of linker inactivation also increases. Often, 30-60 minutes at room temperature or 2 hours at 4°C provides a good balance. Higher temperatures (e.g., 37°C) should be used cautiously as they can accelerate hydrolysis and potentially impact protein stability.
-
Maleimide Reaction: This reaction is generally efficient and fast at room temperature, often reaching completion within 30-120 minutes. Performing the reaction at 4°C can be useful for sensitive proteins but will require longer incubation times. The stability of the maleimide group decreases at pH values above 7.5, making pH control critical.
By systematically evaluating reaction time and temperature for both the NHS ester and maleimide coupling steps, researchers can develop a robust and reproducible conjugation protocol tailored to their specific molecules, maximizing yield and ensuring the quality of the final bioconjugate.
References
Application Notes and Protocols for Fluorescent Dye Labeling of Proteins with Mal-PEG2-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and dynamics. The Mal-PEG2-NHS ester is a heterobifunctional crosslinker that facilitates the covalent attachment of fluorescent dyes to proteins. This molecule contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus) and a maleimide group that reacts with sulfhydryl groups (from cysteine residues). The polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker in aqueous solutions.
These application notes provide a detailed protocol for using a fluorescent dye-conjugated this compound to label proteins.
Principle of the Reaction
The labeling process occurs in a two-step manner. First, the NHS ester of the dye-Mal-PEG2-NHS ester conjugate reacts with primary amine groups on the protein to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7-9). Subsequently, the maleimide group reacts with a sulfhydryl group on the target protein, forming a stable thioether bond. This reaction is most specific and efficient at a pH between 6.5 and 7.5. The heterobifunctional nature of the this compound allows for either a two-step sequential conjugation or a one-pot reaction, depending on the desired specificity.
Quantitative Data Summary
The efficiency of the labeling reaction is dependent on several factors, including the concentration of the protein and the labeling reagent, pH, and incubation time. The following tables provide recommended starting conditions that may require optimization for specific proteins.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency but may also increase the risk of precipitation. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically. A higher ratio can lead to multiple labeling sites and potential protein precipitation. |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | A balance between amine reactivity and NHS ester hydrolysis. |
| Reaction pH (Maleimide) | 6.5 - 7.5 | Maintains the stability and specificity of the maleimide group for sulfhydryls. |
| Incubation Temperature | 4°C to Room Temperature | Room temperature reactions are typically faster (30-60 minutes), while 4°C reactions can proceed for longer (2 hours to overnight) to control the reaction rate. |
| Incubation Time | 30 minutes - 2 hours | Longer incubation times do not always lead to higher efficiency and can increase protein degradation. |
Table 2: Buffer Recommendations
| Buffer Component | Recommended Concentration | Incompatible Substances to Avoid |
| Phosphate Buffer | 50-100 mM | Primary amine-containing buffers like Tris, as they compete with the NHS ester reaction. |
| Sodium Bicarbonate | 100 mM | Ammonia-containing compounds. |
| HEPES | 20-50 mM | - |
| Borate Buffer | 50 mM | - |
Experimental Protocols
This section details the step-by-step procedure for labeling a protein with a fluorescent dye using this compound.
Materials and Reagents
-
Protein of interest (in an amine-free buffer like PBS)
-
Fluorescent Dye this compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Elution Buffer (e.g., PBS)
Protocol for Two-Step Sequential Labeling
This protocol is recommended when specific labeling of both an amine and a sulfhydryl group on different molecules or on the same molecule at distinct sites is desired.
Step 1: Reaction of NHS Ester with Protein Amines
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the Dye Solution: Immediately before use, dissolve the fluorescent dye this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 30 minutes to 1 hour at room temperature, protected from light.
-
Remove Excess Dye: Purify the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with a buffer at pH 6.5-7.5.
Step 2: Reaction of Maleimide with Protein Sulfhydryls
-
Introduce Sulfhydryl-containing Molecule: Add the sulfhydryl-containing molecule (e.g., a second protein with an available cysteine) to the purified, amine-labeled protein from Step 1.
-
Incubate: Allow the maleimide reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the Final Conjugate: Remove any unreacted molecules by size-exclusion chromatography.
Protocol for One-Pot Labeling of a Single Protein
This protocol is suitable for labeling a single protein that has both available primary amines and sulfhydryl groups.
-
Prepare the Protein Solution: Dissolve the protein in a buffer at pH 7.2-7.5 to accommodate both the NHS ester and maleimide reactions.
-
Prepare the Dye Solution: Prepare a 10 mM stock solution of the fluorescent dye this compound in anhydrous DMF or DMSO.
-
Initiate the Reaction: Add the desired molar excess of the dye to the protein solution.
-
Incubate: React for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Labeled Protein: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.
Visualizations
Chemical Reaction Mechanism
Troubleshooting & Optimization
how to prevent hydrolysis of Mal-PEG2-NHS ester during conjugation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Mal-PEG2-NHS ester during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker that contains two reactive groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester.[1][][3][4] The maleimide group specifically reacts with sulfhydryl (thiol) groups (-SH), commonly found on cysteine residues in proteins.[5] The NHS ester group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins. A polyethylene glycol (PEG) spacer separates these two groups, which increases the solubility of the molecule in aqueous solutions.
Q2: What is hydrolysis in the context of this compound conjugation and why is it problematic?
Hydrolysis is a chemical reaction where the reactive groups of the this compound react with water, rendering them inactive.
-
NHS Ester Hydrolysis: The NHS ester can hydrolyze to form an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This prevents it from reacting with the primary amines on the target molecule.
-
Maleimide Hydrolysis: The maleimide group can also undergo hydrolysis, which opens the maleimide ring to form a maleamic acid derivative that is unreactive towards thiol groups.
Hydrolysis is a significant issue as it directly competes with the desired conjugation reaction, leading to reduced yield of the final conjugate.
Q3: What are the primary factors influencing the hydrolysis of this compound?
The main factors that affect the rate of hydrolysis for both the NHS ester and maleimide groups are:
-
pH: This is the most critical factor. Higher pH significantly increases the rate of hydrolysis for both reactive groups.
-
Temperature: Increased temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of certain nucleophiles in the buffer can compete with the desired reaction.
-
Time: The longer the reagent is in an aqueous environment, the greater the extent of hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound, with a focus on preventing hydrolysis.
Issue 1: Low Conjugation Yield
Possible Cause: Hydrolysis of the NHS ester and/or maleimide group.
Solutions:
-
Optimize Reaction pH: This is the most critical step to prevent hydrolysis. A two-step conjugation strategy is often recommended due to the different optimal pH ranges for the two reactive groups.
-
Step 1 (NHS ester reaction): Perform the reaction of the NHS ester with the amine-containing molecule at a pH of 7.2-8.5. A commonly recommended range is pH 8.3-8.5 to balance amine reactivity and NHS ester stability.
-
Step 2 (Maleimide reaction): After the first reaction and removal of excess unreacted linker, adjust the pH to 6.5-7.5 for the reaction of the maleimide group with the thiol-containing molecule. This pH range ensures high selectivity for thiols over amines and minimizes maleimide hydrolysis.
-
-
Control Reaction Temperature: Perform the conjugation at room temperature (20-25°C) or 4°C. While lower temperatures slow down the desired reaction, they also significantly reduce the rate of hydrolysis. For sensitive proteins, performing the reaction overnight at 4°C can be beneficial.
-
Use Fresh Reagents and Anhydrous Solvents: this compound is moisture-sensitive.
-
Store the reagent desiccated at -20°C.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare stock solutions of the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution for extended periods.
-
-
Choose Appropriate Buffers:
-
For NHS ester reaction: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
For Maleimide reaction: Use thiol-free buffers like PBS or HEPES. If a reducing agent like DTT was used to reduce disulfide bonds, it must be completely removed before adding the maleimide-functionalized molecule. TCEP is a recommended reducing agent as it does not contain a thiol group.
-
Issue 2: Inconsistent Results
Possible Cause: Variable activity of the this compound due to hydrolysis.
Solutions:
-
Standardize Protocols: Ensure consistent timing, temperature, and pH across all experiments.
-
Aliquot Reagents: To avoid repeated opening and closing of the main stock vial, which can introduce moisture, consider aliquoting the dry reagent into single-use vials.
-
Verify Reagent Activity: The extent of NHS ester hydrolysis can be checked by measuring the absorbance of the byproduct, N-hydroxysuccinimide, at 260 nm.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
Data compiled from multiple sources.
Experimental Protocols
Recommended Two-Step Conjugation Protocol:
This protocol is designed to maximize conjugation efficiency by performing the reactions at the optimal pH for each reactive group, thereby minimizing hydrolysis.
-
Preparation of Reagents:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
Prepare your amine-containing protein (Protein-NH2) in a non-amine buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
Prepare your thiol-containing molecule (Molecule-SH) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5. If necessary, reduce disulfide bonds using TCEP prior to this step.
-
-
Step 1: Reaction of NHS Ester with Protein-NH2
-
Add the desired molar excess of the this compound stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column or dialysis against a buffer with a pH of 6.5-7.5. This step is crucial to prevent the NHS ester from reacting with any primary amines on your thiol-containing molecule.
-
-
Step 2: Reaction of Maleimide with Molecule-SH
-
Add the maleimide-activated protein from the previous step to the Molecule-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the maleimide reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol. To quench the NHS ester reaction, a buffer containing primary amines like Tris can be added.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography to remove any remaining unreacted molecules.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Recommended two-step experimental workflow.
Caption: Troubleshooting decision tree for low conjugation yield.
References
troubleshooting low conjugation yield with Mal-PEG2-NHS ester.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conjugation yield using Maleimide-PEG2-NHS ester crosslinkers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of Mal-PEG2-NHS ester?
A1: this compound is a heterobifunctional crosslinker with two reactive ends.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine residues) to form a stable amide bond, typically at a pH of 7-9.[1][2] The maleimide group reacts specifically with sulfhydryl groups (thiols, like the side chain of cysteine residues) to form a stable thioether bond, with an optimal pH range of 6.5-7.5.[1][3]
Q2: What is the most common reason for low or no conjugation yield?
A2: The most frequent cause of low yield is the hydrolysis of the reactive ester and maleimide groups. The NHS ester is particularly sensitive to moisture and has a short half-life in aqueous solutions, which decreases as the pH rises. The maleimide group is more stable but will also hydrolyze at a pH above 7.5. Therefore, improper storage, handling, and reaction conditions are primary sources of failure.
Q3: How should I properly store and handle the this compound reagent?
A3: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent water condensation, which would hydrolyze the NHS ester. The reagent should be dissolved in an anhydrous organic solvent (like DMSO or DMF) immediately before use, and any unused reconstituted reagent should be discarded. Do not store the reagent in solution.
Q4: What buffers should I use for the conjugation reactions?
A4: It is critical to use non-nucleophilic buffers.
-
For the NHS ester reaction, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers within a pH range of 7.2-8.0.
-
For the maleimide reaction, avoid buffers containing thiols like DTT or β-mercaptoethanol. Recommended buffers include PBS or HEPES at a pH of 6.5-7.5.
Q5: My protein has disulfide bonds. What should I do before maleimide conjugation?
A5: Maleimides react only with free sulfhydryl (-SH) groups. Therefore, any disulfide bonds in your protein must be reduced to expose the reactive thiols. This is commonly done using reducing agents like DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine). It is critical to remove the reducing agent after reduction and before adding the maleimide-functionalized molecule, as it will compete with your protein for the maleimide.
Part 2: Troubleshooting Guide for Low Conjugation Yield
This section addresses specific issues that can lead to poor outcomes during the two-step conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield After Step 1 (NHS Ester Reaction) | Hydrolysis of NHS Ester: The reagent was exposed to moisture or stored improperly. The stock solution was prepared too far in advance. | Equilibrate the reagent vial to room temperature before opening. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before each use. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein. | Perform a buffer exchange into an amine-free buffer like PBS or HEPES at pH 7.2-8.0. | |
| Suboptimal pH: The reaction pH is too low (<7.0), slowing the reaction rate significantly. | Adjust the buffer pH to the 7.2-8.0 range for optimal NHS ester reactivity. | |
| Insufficient Molar Excess: The molar ratio of linker to protein is too low, especially for dilute protein solutions. | Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point. | |
| Low/No Yield After Step 2 (Maleimide Reaction) | Hydrolysis of Maleimide Group: The reaction pH is too high (>7.5), causing the maleimide ring to open and become non-reactive. | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. |
| Insufficient Free Thiols: Disulfide bonds in the protein were not fully reduced, or the free thiols have re-oxidized to form disulfide bonds. | Ensure complete reduction using a sufficient molar excess of a reducing agent (e.g., TCEP). Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. | |
| Presence of Competing Thiols: The reducing agent (e.g., DTT) was not completely removed before adding the maleimide-activated protein. | Thoroughly remove all traces of thiol-containing reducing agents using a desalting column or dialysis immediately before the conjugation step. | |
| Steric Hindrance: The PEG2 spacer is too short, preventing the maleimide group from reaching the target sulfhydryl on the molecule. | Consider using a crosslinker with a longer PEG spacer (e.g., Mal-PEG4-NHS, Mal-PEG8-NHS) to increase flexibility and reach. |
Part 3: Data Presentation
For successful conjugation, reaction conditions must be carefully controlled. The tables below summarize the key parameters.
Table 1: Recommended Reaction pH
| Reactive Group | Optimal pH Range | Rationale |
| NHS Ester | 7.2 - 8.5 | Balances efficient reaction with primary amines against the increasing rate of hydrolysis at higher pH. |
| Maleimide | 6.5 - 7.5 | Maximizes specific reaction with sulfhydryl groups while minimizing hydrolysis and side reactions with amines, which occur at pH > 7.5. |
Table 2: Buffer Selection Guide
| Reaction Step | Recommended Buffers | Buffers to Avoid |
| NHS Ester Reaction | PBS, HEPES, Borate | Tris, Glycine, or any buffer with primary amines. |
| Maleimide Reaction | PBS, HEPES | DTT, β-mercaptoethanol, or any buffer with free thiols. |
Part 4: Experimental Protocols
Protocol 1: General Two-Step Protein-to-Molecule Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
A. Materials
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.4)
-
Molecule-SH
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing Agent (e.g., TCEP)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
B. Procedure
-
Step 1: Activation of Protein-NH₂ with this compound
-
Prepare Protein-NH₂ at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0). This yields the intermediate: Protein-Mal.
-
-
Step 2: Conjugation to Molecule-SH
-
If your Molecule-SH contains disulfide bonds, reduce them first (see Protocol 2) and ensure the reducing agent is removed.
-
Immediately combine the purified Protein-Mal with your Molecule-SH in a buffer at pH 6.5-7.5.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, you can quench excess maleimide groups by adding a thiol-containing molecule like cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted components.
-
Protocol 2: Reduction of Protein Disulfide Bonds
-
Dissolve the protein containing disulfide bonds in a suitable buffer (e.g., PBS).
-
Add a 10-100 fold molar excess of a reducing agent like TCEP.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
Immediately remove the reducing agent using a desalting column equilibrated with a degassed, thiol-free reaction buffer (e.g., PBS, pH 7.0, with 1 mM EDTA). The reduced protein is now ready for conjugation.
Part 5: Visual Guides
Diagrams generated using Graphviz to illustrate key processes.
Caption: A typical two-step experimental workflow for conjugation.
Caption: A logical troubleshooting flowchart for low conjugation yield.
References
Technical Support Center: Optimizing Mal-PEG2-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the impact of pH on Mal-PEG2-NHS ester reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using a this compound crosslinker?
A1: Since Mal-PEG2-NHS is a heterobifunctional crosslinker, the optimal pH depends on which reaction you are performing first. For conjugations involving both amines and sulfhydryls, a two-step strategy is often employed. The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2 to 8.5.[1][2] Conversely, the maleimide group reacts most specifically with sulfhydryl groups at a pH range of 6.5 to 7.5.[3][4] A common strategy is to perform the reactions sequentially, adjusting the pH for each step. For simultaneous reactions, a compromise pH of 7.2-7.5 is often used.[5]
Q2: Why is pH control so critical for this compound reactions?
A2: pH is a critical factor because it directly influences the reactivity and stability of both the target functional groups and the crosslinker itself. For the NHS ester reaction, the primary amine on the target molecule must be deprotonated to be nucleophilic, which is favored at a pH of 7.2-9. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. For the maleimide reaction, a pH of 6.5-7.5 ensures high selectivity for thiol groups. Above pH 7.5, the maleimide group can react with primary amines, leading to undesirable side products.
Q3: What are the primary side reactions I should be aware of, and how are they affected by pH?
A3: The two primary side reactions are the hydrolysis of the NHS ester and the hydrolysis of the maleimide group.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases significantly with higher pH. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6. This hydrolysis results in a non-reactive carboxylic acid, thereby reducing the yield of your desired conjugate.
-
Maleimide Hydrolysis and Off-Target Reactions: The maleimide group can also undergo hydrolysis, particularly at alkaline pH, which results in a ring-opened, unreactive maleic amide. Furthermore, at pH values above 7.5, the maleimide group loses its specificity for thiols and can react with primary amines (like lysine residues).
Q4: Which buffers should I use for my this compound conjugation?
A4: It is crucial to use buffers that do not contain primary amines or sulfhydryls, as these will compete with your target molecules. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, and borate buffer are recommended for the NHS ester reaction. For the maleimide reaction, phosphate, Tris, and HEPES buffers at a pH of 7.0-7.5 are suitable. If your protein is in an incompatible buffer like Tris or glycine for an NHS ester reaction, a buffer exchange step is necessary before starting the conjugation.
Q5: How should I store and handle this compound reagents?
A5: Mal-PEG2-NHS esters are moisture-sensitive. They should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the needed amount of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and to avoid preparing stock solutions for long-term storage in aqueous buffers due to hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The reaction buffer pH is too high (e.g., > 8.5), or the reaction time is too long. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the NHS ester solution fresh in anhydrous DMSO or DMF immediately before use. |
| Hydrolysis of Maleimide: The pH of the reaction buffer is too high, leading to ring-opening of the maleimide. | Maintain the pH between 6.5 and 7.5 for the maleimide-thiol conjugation to ensure selectivity and stability. | |
| Competing primary amines or thiols in the buffer: Buffers like Tris or glycine are competing with the target molecule for the NHS ester. Reducing agents like DTT were not fully removed. | Use amine-free and thiol-free buffers. Perform a buffer exchange via dialysis or a desalting column if necessary. | |
| Protonated primary amines: The pH of the reaction buffer is too low for the NHS ester reaction (e.g., < 7.0), so the primary amines on the target molecule are protonated and not sufficiently nucleophilic. | Increase the pH of the reaction buffer to the 7.2-8.5 range to ensure deprotonation of the primary amines. | |
| Formation of Unwanted Side Products | Maleimide reaction with amines: The pH of the maleimide conjugation step is above 7.5, leading to a loss of selectivity for thiols. | Lower the pH of the maleimide reaction to the optimal range of 6.5-7.5 to maintain high selectivity for sulfhydryl groups. |
| Side reactions of NHS ester with other nucleophiles: Although less common, NHS esters can react with hydroxyl (serine, threonine, tyrosine) and sulfhydryl (cysteine) groups. | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. | |
| Aggregation of Conjugates | High degree of labeling: The molar excess of the crosslinker is too high, leading to excessive modification of the protein, which can alter its properties and cause aggregation. | Reduce the molar excess of the this compound crosslinker relative to the protein to control the number of modifications per protein molecule. |
Data Summary
pH Effects on NHS Ester and Maleimide Reactions
| Reactive Group | Optimal pH Range | Key Considerations at Different pH Levels |
| NHS Ester | 7.2 - 8.5 | < pH 7.0: Reaction rate is slow due to protonation of primary amines. pH 7.2 - 8.5: Optimal range for efficient reaction with primary amines. > pH 8.5: Rapid hydrolysis of the NHS ester competes with the amine reaction, reducing efficiency. |
| Maleimide | 6.5 - 7.5 | < pH 6.5: The concentration of the reactive thiolate anion decreases, slowing the reaction. pH 6.5 - 7.5: Highly selective reaction with sulfhydryl groups. > pH 7.5: Increased reactivity with primary amines, leading to loss of selectivity and potential side products. The maleimide group is also more susceptible to hydrolysis. |
Hydrolysis Rates of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Protocol for a Two-Step Protein-Protein Conjugation
This protocol outlines the general steps for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH) using this compound.
1. Buffer Preparation:
-
Activation Buffer: Prepare an amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl at pH 7.5.
-
Conjugation Buffer: Prepare a buffer suitable for the maleimide reaction, such as 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA at pH 7.0.
2. Protein Preparation:
-
Dissolve the amine-containing protein (Protein-NH2) in the Activation Buffer to a concentration of 1-10 mg/mL.
-
If the sulfhydryl-containing protein (Protein-SH) has disulfide bonds, reduce them using a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column equilibrated with the Conjugation Buffer.
3. Crosslinker Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
4. Reaction Step 1: NHS Ester Reaction with Protein-NH2:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
5. Removal of Excess Crosslinker:
-
Remove the unreacted this compound from the maleimide-activated Protein-NH2 using a desalting column equilibrated with the Conjugation Buffer.
6. Reaction Step 2: Maleimide Reaction with Protein-SH:
-
Combine the desalted, maleimide-activated Protein-NH2 with the reduced Protein-SH in the Conjugation Buffer.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
7. Quenching (Optional):
-
To stop the maleimide conjugation, add a solution of reduced cysteine at a concentration several times higher than the sulfhydryls on Protein-SH.
Visualizations
Caption: pH-dependent reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
why avoid Tris buffer with Mal-PEG2-NHS ester reactions.
This guide addresses common questions and troubleshooting scenarios when using Mal-PEG2-NHS ester for bioconjugation, with a specific focus on buffer compatibility.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using Tris buffer with this compound?
You should strictly avoid Tris (tris(hydroxymethyl)aminomethane) buffer for reactions involving the N-hydroxysuccinimide (NHS) ester moiety of your Mal-PEG2-NHS linker. Tris contains a primary amine, which is a potent nucleophile.[1][2] This primary amine will compete with the target amine groups (e.g., lysine residues) on your protein or other molecule for reaction with the NHS ester.[1][2][3] This side reaction consumes your this compound, significantly reducing the efficiency of your desired conjugation and leading to lower yields.
Q2: What is the effect of Tris buffer on the maleimide group?
While Tris buffer directly interferes with the NHS ester reaction, it does not react with the maleimide group. However, the consequence of the initial reaction with the NHS ester is critical. If the NHS ester end of the linker reacts with Tris, the entire bifunctional linker is capped and rendered useless for the primary conjugation step. This prevents the maleimide group from ever being attached to your first molecule, making the subsequent thiol-maleimide reaction impossible.
Q3: What are the recommended buffers for NHS ester reactions?
For optimal NHS ester conjugation, use a non-nucleophilic buffer with a pH between 7.2 and 8.5. Higher pH levels increase the rate of NHS ester hydrolysis, which is a competing reaction.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Bicarbonate/Carbonate buffer
Q4: I accidentally used Tris buffer. Can I salvage my experiment?
If Tris was present during the NHS ester reaction, a significant portion of your this compound has likely been consumed. The primary course of action is to remove the Tris buffer and start the conjugation again with fresh reagents.
Q5: How can I remove Tris from my protein solution before starting the reaction?
If your protein of interest is in a Tris-based buffer, you must perform a buffer exchange before adding the this compound.
Common Buffer Exchange Methods:
-
Dialysis: Effective for larger sample volumes.
-
Desalting Columns (Size-Exclusion Chromatography): Ideal for quickly removing small molecules like buffer components from proteins.
-
Spin Filtration/Ultrafiltration: Allows for concentration of the sample while simultaneously exchanging the buffer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Presence of Primary Amines in Buffer: Buffers like Tris or glycine directly compete with the target molecule for the NHS ester. | Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5 before the reaction. |
| Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, especially at pH > 8.5. | Prepare the this compound solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. | |
| Incorrect Reaction pH: The reaction between the NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5. | Verify the pH of your reaction buffer. Use a well-buffered solution to prevent pH drops during the reaction. | |
| No Reaction with Thiol (Second Step) | Failure of Initial NHS Ester Reaction: If the this compound did not conjugate to the first protein (due to Tris buffer, for example), there will be no maleimide groups available for the second reaction. | Troubleshoot the first reaction step. Confirm successful conjugation via analytical methods (e.g., SDS-PAGE, mass spectrometry) before proceeding. |
| Hydrolyzed or Inactive Maleimide: The maleimide group can slowly hydrolyze at pH values > 7.5. | Perform the maleimide-thiol reaction at a pH between 6.5 and 7.5 for optimal stability and reactivity. |
Reaction Workflows
The following diagrams illustrate the chemical pathways involved in this compound reactions, highlighting the issue with Tris buffer.
Caption: Interfering reaction of Tris buffer with this compound.
Caption: The intended two-step reaction pathway for this compound.
Detailed Experimental Protocol: Buffer Exchange using a Desalting Column
This protocol describes the removal of incompatible buffer components, such as Tris, from a protein sample prior to an NHS ester conjugation reaction.
Materials:
-
Protein sample in an incompatible buffer (e.g., Tris-HCl).
-
Desalting column (choose a column with a molecular weight cutoff appropriate for your protein).
-
Recommended amine-free reaction buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Procedure:
-
Column Equilibration:
-
Remove the column's bottom cap and place it in a collection tube.
-
Remove the top cap. Allow the storage buffer to drain completely by gravity.
-
Add 3-5 column volumes of the desired amine-free reaction buffer to the top of the resin. Allow the buffer to pass through the column completely between each addition. This step replaces the storage buffer with your target buffer.
-
-
Sample Loading:
-
Allow the final equilibration wash to drain from the column.
-
Carefully load your protein sample onto the center of the resin bed. Do not disturb the resin. The sample volume should not exceed the manufacturer's recommendation for your specific column.
-
-
Elution:
-
Place a new, clean collection tube under the column.
-
Add the amine-free reaction buffer to the top of the column.
-
The protein, being larger than the resin pores, will travel quickly through the column and elute first. The smaller buffer molecules (like Tris) will enter the pores and elute later.
-
Collect the purified protein fraction as it elutes. The volume is typically similar to the initial sample volume loaded.
-
-
Verification (Optional but Recommended):
-
Measure the protein concentration of the eluate (e.g., using A280 or a BCA assay) to confirm recovery.
-
The protein is now in the appropriate buffer and ready for the conjugation reaction with this compound.
-
References
Mal-PEG2-NHS ester storage conditions to maintain reactivity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Mal-PEG2-NHS ester to ensure optimal reactivity in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to maintain its reactivity?
To maintain the long-term reactivity of this compound, it should be stored under the following conditions:
-
Solid Form: Store the solid, pure form of the linker at -20°C in a desiccated environment.[1][][3] It is crucial to protect it from moisture, light, and heat.[4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.
-
In Solvent: For stock solutions, dissolve the ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q2: How do pH and buffer composition affect the reactivity of this compound?
The reactivity of both the maleimide and NHS ester functional groups is highly pH-dependent.
-
NHS Ester Group: Reacts with primary amines (e.g., lysine residues on proteins) optimally at a pH range of 7.2 to 8.5. Below this range, the amine groups are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction.
-
Maleimide Group: Reacts with sulfhydryl groups (e.g., cysteine residues) at a pH range of 6.5 to 7.5. The maleimide group is more stable than the NHS ester but can undergo hydrolysis at pH values above 7.5, losing its specificity for sulfhydryls.
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. If your sample is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary.
Q3: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
Low conjugation yield is a common issue that can often be attributed to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the starting materials. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Q4: How can I confirm the reactivity of my this compound before starting my experiment?
It is good practice to test the reactivity of the NHS ester functionality, especially if the reagent has been stored for a long time or handled multiple times. A common method involves intentional base-catalyzed hydrolysis and measurement of the released N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm. An increase in absorbance after hydrolysis indicates that the reagent was active.
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Pure) | -20°C | Up to 3 years | Store with desiccant, protect from light and moisture. |
| 4°C | Up to 2 years | Less ideal than -20°C, ensure desiccation. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Use anhydrous, amine-free solvent. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Short-term storage only. |
pH Effects on Functional Group Reactivity and Stability
| Functional Group | Optimal Reaction pH | Conditions to Avoid |
| NHS Ester | 7.2 - 8.5 | pH < 7.0 (amine protonation), pH > 8.5 (accelerated hydrolysis). |
| Maleimide | 6.5 - 7.5 | pH > 7.5 (increased hydrolysis and loss of specificity). |
Experimental Protocols
Protocol for Assessing NHS Ester Reactivity
This protocol is adapted from methods used to determine the activity of NHS ester-containing reagents.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Anhydrous DMSO or DMF
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the this compound.
-
Dissolve the reagent in 0.25 mL of anhydrous DMSO or DMF.
-
Dilute the solution by adding 2 mL of the amine-free buffer.
-
Prepare a control tube containing 0.25 mL of DMSO/DMF and 2 mL of buffer.
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the reagent solution at 260 nm. If the absorbance is >1.0, dilute the solution with more buffer until the reading is within the linear range. Record this initial absorbance value.
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to induce hydrolysis.
-
Vortex for 30 seconds and immediately measure the absorbance at 260 nm.
Interpretation:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.
-
Inactive (Hydrolyzed) Reagent: The absorbance will not increase significantly after the addition of NaOH.
Visual Guides
Logical Relationship: Factors Affecting this compound Stability
References
identifying and minimizing side reactions of Mal-PEG2-NHS ester
Welcome to the technical support center for Mal-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and minimizing side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for? A this compound is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[3][4]
-
A maleimide group , which reacts with sulfhydryl (thiol) groups (from cysteine residues) to form a stable thioether bond.[5] The short, hydrophilic polyethylene glycol (PEG2) spacer increases the solubility of the reagent and the resulting conjugate in aqueous solutions.
Q2: What are the primary side reactions I should be aware of? The two reactive ends of the linker are susceptible to different side reactions, which are critical to control for a successful conjugation.
-
For the NHS Ester: The main competing side reaction is hydrolysis . In the presence of water, the NHS ester can hydrolyze, forming a carboxylic acid that is unreactive to amines. This rate of hydrolysis increases significantly with pH.
-
For the Maleimide Group:
-
Hydrolysis: The maleimide ring can open in aqueous solution, rendering it unable to react with thiol groups. This reaction is also accelerated by increasing pH.
-
Reaction with Amines: At pH values above 7.5, the maleimide group loses its high selectivity for thiols and can react with primary amines (e.g., lysine), leading to unintended cross-linking.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible, especially in an environment rich in other thiols (e.g., in vivo). This can lead to the transfer of the payload to other molecules.
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the resulting product can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring, which may be an unintended modification.
-
Q3: What is the optimal pH for my conjugation reaction? The optimal pH is a trade-off between maximizing the desired reaction and minimizing side reactions.
-
The thiol-maleimide reaction is most efficient and chemoselective at a pH of 6.5-7.5 . At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
The amine-NHS ester reaction is typically performed at a pH of 7.2-8.5 . A higher pH deprotonates the primary amines, making them more nucleophilic, but it also dramatically increases the rate of NHS ester hydrolysis.
-
For a two-step conjugation using this compound, a compromise pH of 7.2-7.5 is often used for both steps to balance reactivity and stability.
Q4: Which buffers should I use or avoid? It is critical to use a buffer that does not contain competing nucleophiles.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Carbonate-bicarbonate buffers are compatible.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided . These will compete with your target molecule for reaction with the NHS ester.
Q5: How can I improve the stability of the final maleimide-thiol conjugate? The thioether linkage can be stabilized against the retro-Michael reaction by hydrolyzing the succinimide ring post-conjugation. This "ring-opening" creates a stable succinamic acid thioether that is not susceptible to thiol exchange. This is typically achieved by incubating the purified conjugate at a mildly alkaline pH (e.g., pH 8.5-9.0).
Quantitative Data Summary
The following tables summarize key quantitative data to help in experimental design.
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester | Citation |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp | 210 minutes | |
| 8.5 | Room Temp | 180 minutes | |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | 125 minutes | |
Table 2: pH-Dependent Reactivity of Maleimide and NHS Ester Groups
| pH Range | Reactive Group | Target | Key Considerations | Citation |
|---|---|---|---|---|
| 6.5 - 7.5 | Maleimide | Thiols (-SH) | Highly chemoselective for thiols. Optimal for specific conjugation. | |
| > 7.5 | Maleimide | Amines (-NH₂) | Begins to react competitively with primary amines, losing selectivity. |
| 7.2 - 8.5 | NHS Ester | Amines (-NH₂) | Optimal range for amine reaction, but hydrolysis rate increases with pH. | |
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution | Citation |
|---|---|---|
| Hydrolysis of NHS Ester/Maleimide | Reagents are moisture-sensitive. Store desiccated at -20°C. Equilibrate vial to room temperature before opening. Prepare aqueous solutions of the linker immediately before use. | |
| Incorrect Buffer | Ensure the buffer does not contain primary amines (e.g., Tris, glycine). Perform a buffer exchange into a recommended buffer like PBS, HEPES, or Borate if necessary. | |
| Incorrect pH | Verify that the reaction buffer pH is within the optimal range (e.g., 7.2-7.5 for a two-step reaction). A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis. | |
| Oxidized Thiols | Cysteine residues may have formed disulfide bonds. Pre-treat the thiol-containing protein with a reducing agent like TCEP or DTT. If using DTT, it must be removed prior to adding the maleimide reagent. |
| Insufficient Molar Excess of Linker | Optimize the molar ratio of the this compound to your protein. A 10-20 fold molar excess is a common starting point for the first step (amine reaction). | |
Issue 2: Non-Specific Binding or Aggregation of Conjugate
| Possible Cause | Recommended Solution | Citation |
|---|---|---|
| Excess Labeling | Over-modification of the protein can alter its properties, leading to aggregation or increased hydrophobicity. Reduce the molar excess of the linker in the reaction. | |
| Reaction with Amines at Maleimide Site | If the pH drifts above 7.5 during the maleimide-thiol reaction, the maleimide can react with lysine residues, causing cross-linking. Maintain strict pH control between 6.5 and 7.5 for this step. |
| Unreacted Reagent | Failure to remove excess crosslinker after the first step can lead to polymerization during the second step. Use dialysis or a desalting column to purify the maleimide-activated intermediate. | |
Experimental Protocols
Protocol 1: Standard Two-Step Conjugation
This protocol first activates an amine-containing protein (Protein-NH₂) with the NHS ester end of the linker, followed by purification and subsequent reaction with a thiol-containing protein (Protein-SH).
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Dissolve the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Prepare your Protein-NH₂ in an amine-free buffer (e.g., PBS) at pH 7.2-7.5.
-
-
Step 1: Reaction with Primary Amines:
-
Add a 10-20 fold molar excess of the dissolved this compound to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification of Intermediate:
-
Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS at pH 7.0). This step is crucial to prevent side reactions.
-
-
Step 2: Reaction with Thiols:
-
Immediately add the purified, maleimide-activated protein to your thiol-containing molecule (Protein-SH).
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching and Final Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and quenching reagents.
-
Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis
This protocol enhances the in-vivo stability of the conjugate by preventing the retro-Michael reaction.
-
Initial Conjugation: Perform the conjugation as described in Protocol 1 and purify the final conjugate.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer like borate or carbonate.
-
Incubation: Incubate the solution at room temperature or 37°C for 1-4 hours. Monitor the progress of the ring-opening by mass spectrometry (expect a mass increase of 18 Da).
-
Final Neutralization: Once the hydrolysis is complete, re-neutralize the conjugate solution to a physiological pH (7.0-7.5) for storage or downstream applications.
Visual Guides
Caption: Two-step conjugation workflow using this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Competing reaction pathways for NHS ester and maleimide groups.
References
- 1. This compound, 1433997-01-3 | BroadPharm [broadpharm.com]
- 2. Mal-PEG2-NHS | CAS:1433997-01-3 | Biopharma PEG [biochempeg.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
quenching unreacted Mal-PEG2-NHS ester in conjugation mixture.
This guide provides troubleshooting advice and frequently asked questions for researchers using Mal-PEG2-NHS ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
Quenching is a critical step to terminate the conjugation reaction. It involves adding a small molecule reagent to deactivate any unreacted this compound. This prevents unwanted side reactions, such as the formation of homodimers or conjugation to non-target molecules in subsequent steps or during analysis and storage.[1][2] Proper quenching ensures the stability and homogeneity of the final conjugate.
Q2: What are the reactive groups in this compound that need to be quenched?
This compound is a heterobifunctional crosslinker with two distinct reactive groups that must be neutralized[3][4][5]:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.
-
Maleimide: This group reacts specifically with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form a stable thioether bond.
Q3: What are the recommended quenching agents for the maleimide group?
Excess maleimide groups can be quenched by adding a surplus of a small molecule containing a thiol. Common quenching agents include:
-
Cysteine
-
β-mercaptoethanol (BME)
-
Dithiothreitol (DTT)
Q4: What are the recommended quenching agents for the NHS ester group?
Unreacted NHS esters are quenched by adding a reagent with a primary amine. These reagents compete with the target molecule for the NHS ester. Commonly used agents are:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Ethanolamine
-
Hydroxylamine
It is important to use amine-free buffers during the conjugation step to avoid premature quenching.
Q5: Can I quench both reactive groups simultaneously?
Yes, it is possible to quench both groups in a single step by adding a reagent that contains both a thiol and an amine, such as cysteine. Alternatively, a cocktail of two different quenching agents (e.g., Tris and cysteine) can be added. However, a sequential quenching process is often preferred to ensure complete deactivation of each reactive group under its optimal pH conditions.
Q6: What is a typical quenching protocol?
A general two-step quenching protocol after the conjugation reaction is as follows:
-
Quench NHS ester: Add an amine-containing quencher like Tris or glycine to a final concentration of 20-100 mM. Incubate for 15-30 minutes at room temperature.
-
Quench Maleimide: Add a thiol-containing quencher like cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes at room temperature.
After quenching, the conjugate should be purified from excess crosslinker and quenching reagents using methods like size-exclusion chromatography or dialysis.
Q7: How can I confirm that the quenching reaction was successful?
Successful quenching can be verified by analytical methods. For instance, you can use mass spectrometry (MS) to confirm that the mass of the conjugate does not increase further after the addition of a target molecule post-quenching. High-performance liquid chromatography (HPLC) can also be used to monitor the disappearance of the reactive species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Hydrolysis of Reagents: NHS esters and, to a lesser extent, maleimides are susceptible to hydrolysis in aqueous buffers. | Prepare reagent stock solutions fresh in an anhydrous organic solvent like DMSO or DMF and add to the reaction buffer immediately before use. Ensure the pH of the reaction buffer is within the optimal range (7.2-8.0 for NHS ester, 6.5-7.5 for maleimide). |
| Competing Molecules: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. Buffers with thiols (e.g., DTT, BME) will compete with the target for the maleimide group. | Perform a buffer exchange into an amine- and thiol-free buffer (e.g., PBS, HEPES) before starting the conjugation. | |
| Inaccessible Reactive Groups: The target amine or sulfhydryl groups on the protein may be buried within the protein's 3D structure. | Consider gentle denaturation of the protein if its function is not critical. Alternatively, use a crosslinker with a longer PEG spacer arm to improve accessibility. | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation. | Reduce the molar excess of the this compound used in the reaction. Optimize the stoichiometry to achieve the desired degree of labeling without causing precipitation. |
| Crosslinker Solubility: Non-sulfonated NHS esters can have low aqueous solubility, causing them to precipitate when added to the reaction buffer. | Use a water-soluble version of the crosslinker (e.g., Sulfo-SMCC) if available. Add the crosslinker solution dropwise to the protein solution while gently stirring to prevent precipitation. | |
| Non-Specific Binding | Incomplete Quenching: Failure to completely deactivate all unreacted maleimide and NHS ester groups. | Ensure sufficient molar excess of the quenching agents is used. Optimize quenching time and pH. After quenching, promptly purify the conjugate to remove all traces of unreacted reagents. |
| Loss of Biological Activity | Modification of Critical Residues: The crosslinker may have reacted with an amine or sulfhydryl group located in the active site or binding region of the protein, impairing its function. | If possible, use site-directed mutagenesis to protect critical residues or introduce a more suitable conjugation site elsewhere on the protein. Alternatively, adjust the stoichiometry to lower the degree of labeling. |
Quantitative Data Summary
Table 1: Comparison of Common Quenching Agents
| Reactive Group | Quenching Agent | Typical Final Concentration | Typical Reaction Time | Pros | Cons |
| NHS Ester | Tris | 20-100 mM | 15-30 min | Readily available, effective. | Can alter the pH of the solution. |
| Glycine | 20-100 mM | 15-30 min | Simple, effective. | Can be a competing nucleophile if present during conjugation. | |
| Hydroxylamine | ~0.3 M | 15-30 min | Very effective. | Can potentially cleave certain linkages. | |
| Maleimide | Cysteine | 10-20 mM | 15 min | Contains both an amine and a thiol. | Can potentially form disulfide bonds. |
| β-mercaptoethanol | 10-20 mM | 15 min | Strong reducing agent, effective. | Pungent odor, must be handled in a fume hood. |
Table 2: pH Dependence of Reactive Group Stability
| Reactive Group | pH Range | Half-life | Comments |
| NHS Ester | 7.0 (at 0°C) | 4-5 hours | Hydrolysis rate increases significantly with increasing pH. |
| 8.6 (at 4°C) | 10 minutes | Favorable for rapid reactions but requires careful timing to avoid hydrolysis. | |
| Maleimide | 6.5 - 7.5 | Relatively stable | Optimal range for specific reaction with thiols. |
| > 8.5 | Decreased stability | Reaction with amines becomes more competitive, and hydrolysis to a non-reactive maleamic acid increases. |
Experimental Protocols
Protocol: Two-Step Quenching of Unreacted this compound
This protocol assumes the primary conjugation reaction between your biomolecules and this compound has already been completed.
Materials:
-
Conjugation reaction mixture
-
Quenching buffer for NHS ester (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching solution for maleimide (e.g., 0.5 M L-cysteine in PBS)
-
Purification equipment (e.g., size-exclusion chromatography column)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare Quenching Reagents: Prepare fresh solutions of your chosen quenching agents immediately before use.
-
Quench the NHS Ester:
-
Add the amine-based quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the conjugation mixture to achieve a final concentration of 50 mM.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 30 minutes at room temperature.
-
-
Quench the Maleimide:
-
Add the thiol-based quenching solution (e.g., 0.5 M L-cysteine) to the reaction mixture to achieve a final concentration of 20 mM.
-
Mix gently.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purify the final conjugate from the quenched, unreacted crosslinker and the quenching reagents.
-
Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for this purification step. Equilibrate the column with the desired storage buffer for your final conjugate.
-
Visualizations
Caption: A typical experimental workflow for bioconjugation followed by a two-step quenching process.
Caption: Chemical principle of quenching the NHS ester and maleimide functional groups.
References
dealing with protein precipitation during Mal-PEG2-NHS ester labeling.
Technical Support Center: Mal-PEG2-NHS Ester Labeling
Welcome to the technical support center for troubleshooting issues related to protein labeling with Maleimide-PEG2-NHS ester reagents. This guide provides answers to frequently asked questions and a step-by-step troubleshooting workflow to address the common problem of protein precipitation during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating during labeling with this compound?
Protein precipitation during labeling can be attributed to several factors:
-
pH-Induced Insolubility: The optimal pH for the NHS ester reaction (pH 7.2-8.5) might be close to your protein's isoelectric point (pI), where its net charge is zero, and solubility is at a minimum.[1][2]
-
High Reagent Concentration: A high molar excess of the PEG-crosslinker can alter the surface properties of the protein, potentially leading to aggregation.[3][4] High concentrations of organic solvents (like DMSO or DMF) used to dissolve the reagent can also denature the protein.[5]
-
Buffer Incompatibility: The use of buffers containing primary amines (e.g., Tris, Glycine) will compete with the NHS ester reaction. Additionally, some proteins are sensitive to low salt conditions, which can lead to aggregation.
-
Protein Concentration: High concentrations of the target protein can increase the likelihood of aggregation and precipitation.
-
Reagent Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze, especially at higher pH. This hydrolysis can acidify the reaction mixture, potentially causing the protein to precipitate if it is sensitive to pH changes.
Q2: What is the optimal pH for a two-step reaction with a this compound?
A this compound is a heterobifunctional crosslinker with two different reactive groups, each with its own optimal pH range.
-
NHS Ester Reaction (Amine-reactive): Reacts with primary amines (lysine side chains, N-terminus) optimally at a pH of 7.2-8.5. Hydrolysis of the NHS ester increases significantly at pH values above 8.5.
-
Maleimide Reaction (Thiol-reactive): Reacts with sulfhydryl groups (cysteine side chains) optimally at a pH of 6.5-7.5. Above pH 7.5, maleimides can react with primary amines, losing their specificity.
For a two-step conjugation, it is common to perform the NHS ester reaction first at pH 7.2-7.5, which is a compromise to maintain stability of the maleimide group, followed by purification and then the maleimide reaction at pH 6.5-7.5.
Q3: How much organic solvent (DMSO/DMF) can I add to my protein solution?
Many this compound reagents are not readily water-soluble and must first be dissolved in an organic solvent like DMSO or DMF. It is critical to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturing the protein.
Q4: Can I prevent precipitation by adding stabilizers to my reaction?
Yes, adding certain excipients can help maintain protein solubility and stability.
-
Glycerol: Can be used as a cryoprotectant and stabilizer.
-
Sugars (e.g., Sucrose): Can stabilize proteins against thermal stress by strengthening the hydration shell around the protein.
-
Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize hydrophobic patches and prevent aggregation.
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation, but this is only suitable if the maleimide reaction is not the intended next step.
Troubleshooting Guide: Protein Precipitation
This guide provides a systematic approach to diagnosing and solving protein precipitation during your labeling experiment.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Quantitative Data Summary: Reaction Conditions
Optimizing reaction parameters is crucial. The table below summarizes key quantitative data for successful labeling.
| Parameter | Recommended Range | Rationale & Notes |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. Optimal is often 8.3-8.5, but a lower pH (7.2-7.5) may be needed to preserve the maleimide group. |
| Reaction pH (Maleimide) | 6.5 - 7.5 | Ensures specific reaction with sulfhydryl groups. |
| Molar Excess of Reagent | 10x to 50x | Highly dependent on protein concentration. More dilute protein solutions require a higher molar excess. Start with a lower ratio (e.g., 20x) and optimize. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. If precipitation occurs, try diluting the protein. |
| Organic Solvent (Final) | < 10% (v/v) | High concentrations of DMSO or DMF can denature proteins. |
| Reaction Temperature | 4°C to Room Temp (25°C) | Lower temperatures (4°C or on ice) can slow hydrolysis and may improve protein stability. |
| Reaction Time | 30 min - 2 hours | Can be extended (e.g., overnight at 4°C), but this also increases the risk of reagent hydrolysis. |
Experimental Protocols
Protocol 1: Two-Step Labeling of Protein with this compound
This protocol is designed to maximize specificity by reacting each functional group of the crosslinker in a separate step under its optimal buffer conditions.
A. Materials Preparation
-
Protein Solution: Prepare the amine-containing protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).
-
Reagent Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. The reagent is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare stock solutions for storage.
-
Desalting Columns: Prepare desalting columns (e.g., Zeba Spin) to separate the protein from excess crosslinker.
-
Thiol-containing Molecule: Prepare the sulfhydryl-containing molecule to be conjugated in a suitable buffer. If it has disulfide bonds, they must be reduced first.
B. Step 1: NHS Ester Reaction (Amine Labeling)
-
Add a calculated molar excess (e.g., 20-fold) of the dissolved this compound to the protein solution. Ensure the final volume of organic solvent is less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Promptly remove the excess, non-reacted crosslinker using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS at pH 6.5-7.5).
C. Step 2: Maleimide Reaction (Thiol Labeling)
-
Combine the maleimide-activated protein from Step 1 with your sulfhydryl-containing molecule.
-
Incubate the reaction for 2 hours at room temperature.
-
To stop the reaction, you can add a molecule with a free thiol, such as cysteine.
-
Purify the final conjugate from unreacted components using size-exclusion chromatography or another appropriate purification method.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Mal-PEG2-NHS Ester to Protein Molar Ratios
Welcome to the technical support center for optimizing the molar ratio of Maleimide-PEG2-N-hydroxysuccinimidyl (NHS) ester to your protein of interest. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the function of a Mal-PEG2-NHS ester?
A1: A this compound is a heterobifunctional crosslinker. It contains two reactive groups: an NHS ester and a maleimide group, connected by a polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (like the side chain of lysine residues and the N-terminus of a protein) to form stable amide bonds.[1][2] The maleimide group reacts with sulfhydryl groups (from cysteine residues) to form stable thioether bonds.[1][2] This allows for the covalent conjugation of two different molecules, typically proteins.[1]
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5. The maleimide reaction with sulfhydryl groups is most efficient at a pH between 6.5 and 7.5. A common compromise for a one-pot reaction is a pH of 7.2-7.5. For a two-step conjugation, each step can be performed at its optimal pH.
Q3: What molar excess of this compound should I start with?
A3: A general starting point is a 10- to 50-fold molar excess of the crosslinker to the protein. However, the optimal ratio is highly dependent on the protein's concentration and the number of available primary amines. More dilute protein solutions generally require a higher molar excess of the reagent. It is strongly recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal conditions empirically.
Q4: How can I determine the degree of labeling (DOL)?
A4: The degree of labeling, or the average number of PEG molecules conjugated to each protein, can be determined using several analytical techniques. These include:
-
UV-Vis Spectroscopy: If the PEG linker contains a chromophore, the DOL can be calculated using the Beer-Lambert law by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the label.
-
Mass Spectrometry (MS): Techniques like ESI-LC/MS can be used to determine the mass of the conjugated protein, allowing for the calculation of the number of attached PEG molecules.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) and reversed-phase HPLC (RP-HPLC) can separate proteins based on their size and hydrophobicity, respectively, allowing for the quantification of different PEGylated species.
Q5: What are common interfering substances in the reaction buffer?
A5: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided. Buffers containing sulfhydryl groups, like DTT or beta-mercaptoethanol, will compete with the target cysteine residues for reaction with the maleimide group. It is recommended to use non-amine, non-sulfhydryl containing buffers like phosphate-buffered saline (PBS) or HEPES.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal Molar Ratio: The molar excess of the this compound may be too low. | Increase the molar excess of the crosslinker in increments. Perform a titration to find the optimal ratio. For dilute protein solutions, a higher molar excess is often required. |
| Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation. Prepare the NHS ester solution immediately before use and avoid storing it in aqueous solutions. | |
| Hydrolysis of Maleimide Group: The maleimide group can hydrolyze at pH values above 7.5, reducing its reactivity towards sulfhydryls. | Maintain the reaction pH between 6.5 and 7.5 for the maleimide reaction step. | |
| Oxidized Sulfhydryls: Cysteine residues may have formed disulfide bonds and are not available for conjugation. | Reduce the protein's disulfide bonds using a reducing agent like TCEP prior to the conjugation reaction. | |
| Interfering Buffer Components: The presence of primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) in the buffer. | Perform a buffer exchange into a non-amine, non-sulfhydryl containing buffer such as PBS or HEPES. | |
| Protein Aggregation/Precipitation | Over-labeling: Excessive modification of the protein surface can alter its charge and lead to aggregation. | Reduce the molar excess of the this compound. |
| Hydrophobicity of the Crosslinker: The crosslinker may have limited aqueous solubility. | Dissolve the NHS ester in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Add the reagent slowly with gentle mixing to avoid localized high concentrations. | |
| Incorrect Buffer pH: The buffer pH may be close to the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one unit away from the protein's pI. | |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation. | Perform the conjugation at a lower protein concentration. | |
| Inconsistent Results | Variable Reaction Conditions: Inconsistent molar ratios, reaction times, or temperatures. | Standardize all reaction parameters, including precise control of the molar ratio, incubation time, and temperature. |
| Incomplete Removal of Excess Reagent: Residual unreacted crosslinker can interfere with downstream applications. | Ensure complete removal of excess reagent using methods like dialysis or size-exclusion chromatography. |
Experimental Protocols
Protocol: Small-Scale Trial Conjugation to Determine Optimal Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.
1. Protein Preparation: a. Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL. b. If your protein has disulfide bonds that need to be reduced for maleimide conjugation, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
2. This compound Preparation: a. Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1). c. Gently mix and incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.
4. Quenching and Purification: a. (Optional) Quench the reaction by adding a quenching buffer (e.g., 50-100 mM Tris or glycine) to stop the reaction. b. Remove excess, unreacted crosslinker using a desalting column or dialysis.
5. Analysis: a. Analyze the degree of labeling for each molar ratio using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
Data Presentation: Example Molar Ratio Titration
| Molar Ratio (Ester:Protein) | Protein Concentration (mg/mL) | Reaction Time (hours) | Reaction Temperature (°C) | Degree of Labeling (DOL) | Observations |
| 5:1 | 2 | 2 | 25 | 1.2 | No aggregation |
| 10:1 | 2 | 2 | 25 | 2.5 | No aggregation |
| 20:1 | 2 | 2 | 25 | 4.1 | Slight turbidity |
| 40:1 | 2 | 2 | 25 | 6.8 | Visible precipitate |
This table is for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.
Visualizations
Caption: Experimental workflow for optimizing the molar ratio of this compound to protein.
Caption: Two-step reaction of this compound with a protein containing both amine and sulfhydryl groups.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG2-NHS Ester and SMCC for Antibody-Drug Conjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two widely used non-cleavable linkers, Mal-PEG2-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), for the conjugation of cytotoxic payloads to monoclonal antibodies. This comparison is supported by experimental data on the impact of PEGylation on ADC performance and detailed experimental protocols.
Executive Summary
Both this compound and SMCC are heterobifunctional crosslinkers that enable the conjugation of a drug to an antibody through a stable thioether bond. The key distinction lies in the presence of a short polyethylene glycol (PEG) spacer in the this compound. This seemingly minor structural difference can have significant implications for the physicochemical properties and biological performance of the resulting ADC. While SMCC is a well-established and widely used linker, the incorporation of a PEG spacer in this compound is designed to enhance hydrophilicity, which can lead to improved pharmacokinetics and a wider therapeutic window.
Chemical and Physical Properties
A fundamental understanding of the chemical structures of these linkers is essential for appreciating their respective advantages and disadvantages.
| Feature | This compound | SMCC |
| Full Name | Maleimido-PEG2-N-hydroxysuccinimide ester | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Chemical Structure | Maleimide-(CH₂)₂-(OCH₂CH₂)₂-O-(CH₂)₂-CO-NHS | Maleimide-(CH₂) -C₆H₁₀-CO-NHS |
| Key Functional Groups | Maleimide, NHS ester, PEG spacer | Maleimide, NHS ester, Cyclohexane spacer |
| Spacer Arm | Hydrophilic PEG chain | Hydrophobic cyclohexane ring |
| Solubility | Increased aqueous solubility due to the PEG spacer[] | More hydrophobic, may require organic co-solvents for conjugation[2] |
Conjugation Chemistry: A Two-Step Process
Both linkers employ a two-step conjugation strategy, first reacting with the antibody and then with the cytotoxic payload. The chemistry involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody and the subsequent reaction of the maleimide group with a thiol (sulfhydryl) group on the payload.
Performance Comparison: The Impact of the PEG Spacer
Direct comparative data for this compound versus SMCC is limited. However, studies on the effect of PEGylation on ADCs using SMCC as a baseline provide valuable insights into the expected performance differences. A study comparing a miniaturized ADC (affibody-based) conjugated with MMAE via SMCC to versions with 4 kDa and 10 kDa PEG linkers demonstrated significant effects on pharmacokinetics and in vitro cytotoxicity[3][4][5]. While the PEG2 linker is much shorter, the general trends observed in this study are informative.
| Parameter | SMCC-based ADC (No PEG) | PEGylated ADC (e.g., Mal-PEG2-NHS) | Rationale & Supporting Data |
| Hydrophilicity | Lower | Higher | The PEG chain is inherently hydrophilic, which can improve the solubility of the ADC, especially with hydrophobic payloads, and may reduce aggregation. |
| Plasma Half-life | Shorter | Longer | PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong circulation time. In a study, 4k and 10k PEG chains increased the half-life of an affibody-drug conjugate by 2.5 and 11.2-fold, respectively, compared to an SMCC-linked conjugate. |
| In Vitro Cytotoxicity | Potentially Higher | Potentially Lower | The same study showed that the insertion of 4k and 10k PEG linkers led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively. This may be due to steric hindrance from the longer PEG chain affecting antigen binding or cellular uptake. The impact of a short PEG2 linker is expected to be less pronounced. |
| In Vivo Efficacy | Dependent on PK and cytotoxicity | Potentially Improved | The longer plasma half-life of PEGylated ADCs can lead to greater tumor accumulation, potentially offsetting a decrease in in vitro potency and resulting in improved overall in vivo efficacy. |
| Toxicity | Potential for off-target toxicity | Potentially Reduced | Improved pharmacokinetics and reduced non-specific uptake due to the hydrophilic PEG spacer can contribute to a wider therapeutic window and reduced off-target toxicity. |
| Maleimide Stability | Susceptible to retro-Michael reaction | Similar susceptibility | Both linkers contain a maleimide group, which can be prone to a retro-Michael reaction, leading to premature drug release. However, the stability of the thioether bond is also dependent on the pKa of the thiol on the payload. |
Experimental Protocols
The following are generalized protocols for the preparation of ADCs using this compound and SMCC. The optimal conditions, including molar ratios and incubation times, should be determined empirically for each specific antibody and payload combination.
Protocol 1: Antibody-Drug Conjugation with this compound
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Thiolated cytotoxic drug
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Activation of Antibody:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation with Thiolated Payload:
-
Prepare a stock solution of the thiolated drug in DMSO.
-
Add a 1.5- to 5-fold molar excess of the drug solution to the activated antibody solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or cysteine.
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove excess drug and other small molecules.
-
Protocol 2: Antibody-Drug Conjugation with SMCC
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Thiolated cytotoxic drug
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer and adjust the concentration to 2 mg/mL.
-
-
Linker Activation of Antibody:
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Linker:
-
Remove unreacted SMCC using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation with Thiolated Payload:
-
Prepare a stock solution of the thiolated drug in DMSO.
-
Add the drug solution to the activated antibody solution. The molar ratio should be optimized.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the ADC using a desalting column or ultrafiltration to remove unreacted drug-linker and by-products.
-
Logical Relationships in ADC Design
The selection of a linker is a multi-faceted decision that involves balancing various factors to achieve the desired therapeutic outcome.
Conclusion
The choice between this compound and SMCC for antibody-drug conjugation depends on the specific goals of the ADC development program.
-
SMCC is a well-validated, non-cleavable linker suitable for many applications. Its hydrophobic nature may be a consideration when working with highly hydrophobic payloads, as it could increase the risk of aggregation.
-
This compound offers the potential for improved physicochemical and pharmacokinetic properties due to its hydrophilic PEG spacer. This can be particularly advantageous for hydrophobic drugs, potentially leading to ADCs with better solubility, longer half-life, and an improved safety profile. However, the impact of the short PEG2 chain on in vitro potency needs to be empirically evaluated for each specific ADC.
Ultimately, the optimal linker must be determined through experimental evaluation, taking into account the specific antibody, payload, and desired therapeutic profile. This guide provides a framework for making an informed decision in the rational design of next-generation antibody-drug conjugates.
References
- 2. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Mal-PEG2-NHS Ester Labeled Proteins by SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mal-PEG2-NHS ester with other common crosslinkers for protein labeling and subsequent analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Detailed experimental protocols and troubleshooting advice are included to facilitate accurate characterization of protein PEGylation.
Introduction to Protein PEGylation and SDS-PAGE Analysis
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Characterizing the extent and efficiency of PEGylation is crucial for ensuring product consistency and efficacy. SDS-PAGE is a fundamental and accessible technique for this purpose. The addition of a PEG chain increases the hydrodynamic radius of the protein, leading to a noticeable mobility shift on the gel, allowing for the qualitative and semi-quantitative assessment of the PEGylation reaction.
This compound is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) on the protein, while the maleimide group reacts with sulfhydryl groups (e.g., cysteine residues).[1] This allows for either a one-step or a two-step labeling strategy.
Comparison of this compound with Alternative Crosslinkers
The choice of crosslinker can significantly impact the efficiency of labeling and the interpretation of SDS-PAGE results. Here, we compare this compound with two other commonly used crosslinkers: SMCC and BS3.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Groups | Maleimide and NHS ester | Maleimide and NHS ester | Two NHS esters |
| Specificity | Amine and Sulfhydryl groups | Amine and Sulfhydryl groups | Amine groups only |
| Spacer Arm | PEG (Polyethylene glycol) | Cyclohexane | Suberate |
| Solubility | Hydrophilic PEG spacer increases aqueous solubility. | Generally requires an organic solvent like DMSO or DMF for dissolution before addition to aqueous buffer.[2] | Water-soluble due to sulfonyl groups.[3] |
| Flexibility | The PEG spacer is flexible. | The cyclohexane ring provides rigidity. | The suberate spacer has some flexibility. |
| Application in SDS-PAGE | Ideal for introducing a PEG chain to study mobility shifts and for conjugating two different biomolecules. | Primarily used for conjugating a sulfhydryl-containing molecule to an amine-containing molecule.[2] | Used for crosslinking interacting proteins through their amine groups. |
| Potential Issues | Can lead to protein aggregation if not optimized. The C-S linkage in the maleimide group can be unstable under certain SDS-PAGE sample preparation conditions (e.g., high heat). | The cyclohexane ring can decrease the rate of hydrolysis of the maleimide group, offering greater stability. | Can result in intramolecular and intermolecular crosslinking, leading to a ladder of bands on SDS-PAGE. |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol is ideal for conjugating a sulfhydryl-containing molecule (Molecule B) to an amine-containing protein (Protein A).
Materials:
-
Protein A (amine-containing)
-
Molecule B (sulfhydryl-containing)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Reaction of this compound with Protein A (Amine Reaction)
-
Dissolve Protein A in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein A solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
Step 2: Removal of Excess Crosslinker
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
Step 3: Reaction with Molecule B (Sulfhydryl Reaction)
-
Immediately add the sulfhydryl-containing Molecule B to the desalted, maleimide-activated Protein A. The molar ratio of Molecule B to Protein A should be optimized based on the desired degree of labeling.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
To stop the reaction, a quenching solution can be added.
Protocol 2: SDS-PAGE Analysis of Labeled Protein
Materials:
-
Labeled protein sample
-
2x Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gel (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Mix the labeled protein sample with an equal volume of 2x Laemmli sample buffer. Prepare both reduced and non-reduced samples.
-
Crucially, to avoid potential cleavage of the maleimide-thiol linkage, heat the samples at 70°C for 10 minutes instead of the typical 95-100°C.
-
Load the prepared samples and molecular weight standards onto the polyacrylamide gel.
-
Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until protein bands are clearly visible against a clear background.
-
Analyze the gel for a mobility shift in the labeled protein compared to the unlabeled control. The extent of the shift will depend on the size of the PEG chain and the number of PEG molecules attached.
Visualization of Experimental Workflows and Chemical Reactions
Troubleshooting Guide for SDS-PAGE of PEGylated Proteins
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Smeared or Broad Bands | - Interaction between PEG and SDS. - High degree of polydispersity in PEGylation. - Protein aggregation. | - Consider using Native PAGE to avoid PEG-SDS interactions. - Optimize the PEGylation reaction to achieve a more homogenous product. - Add urea to the sample buffer to help solubilize aggregates. |
| Protein Aggregation in the Well | - High concentration of the labeled protein. - Insufficient SDS in the sample buffer. - The PEG chain promotes self-association. | - Load a lower amount of protein onto the gel. - Ensure the sample buffer contains at least 2% SDS. - Optimize the labeling reaction to minimize the degree of PEGylation. - Consider adding solubilizing agents like urea to the sample buffer. |
| Loss of PEG Chain (Unexpectedly Low MW Band) | - Cleavage of the thioether bond in the maleimide linkage during sample preparation. | - Avoid excessive heating of the sample before loading. Heat at 70°C for 10 minutes instead of boiling. - Ensure the pH of the sample buffer is not too high. |
| No or Weak Mobility Shift | - Inefficient labeling reaction. - The PEG chain is too small to cause a significant shift. | - Optimize the labeling reaction conditions (e.g., molar ratio of crosslinker to protein, pH, incubation time). - Use a longer PEG chain crosslinker. - Confirm labeling by an alternative method (e.g., mass spectrometry). |
| Multiple Bands or a Laddering Pattern | - Heterogeneous PEGylation (mono-, di-, tri-PEGylated species, etc.). - Intramolecular or intermolecular crosslinking (more common with bifunctional NHS esters like BS3). | - Optimize the reaction conditions to favor mono-PEGylation (e.g., lower the molar excess of the crosslinker). - Purify the PEGylated protein using chromatography (e.g., ion exchange or size exclusion) to isolate specific species. |
References
mass spectrometry analysis of Mal-PEG2-NHS ester conjugates
An Objective Comparison of Mal-PEG2-NHS Ester Conjugates and Alternatives in Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking reagent is critical for success. The this compound is a popular heterobifunctional crosslinker used to conjugate amine- and sulfhydryl-containing molecules. Its polyethylene glycol (PEG) spacer enhances solubility and reduces the potential for aggregation of the conjugate. Mass spectrometry (MS) is an indispensable tool for the characterization of these conjugates, providing insights into reaction efficiency, identifying crosslinking sites, and confirming the final product's structure.
This guide provides a comparative analysis of this compound with alternative crosslinkers, focusing on their performance in mass spectrometry-based analysis. We will delve into experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable reagent for your research needs.
Mass Spectrometry Analysis of Crosslinked Conjugates
The analysis of protein conjugates by mass spectrometry presents several challenges. PEGylation, the process of attaching PEG chains, can introduce significant heterogeneity, complicating the mass spectra.[1][2] Furthermore, the resulting crosslinked peptides are often low in abundance compared to unmodified peptides, making their detection and identification difficult.[3][4] High-resolution mass spectrometry is often essential for accurate characterization.[5]
Common mass spectrometry techniques for analyzing these conjugates include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). ESI is often coupled with liquid chromatography (LC) to separate the complex mixture of peptides before MS analysis, which can help in resolving the heterogeneity of PEGylated proteins.
Comparison of this compound with Alternative Crosslinkers
A key consideration when choosing a crosslinker is the length and nature of the spacer arm. The SM(PEG)n series of reagents are excellent alternatives to this compound, as they possess the same amine-reactive NHS ester and sulfhydryl-reactive maleimide groups but differ in the number of PEG units in their spacer arm. This allows for a systematic evaluation of the impact of spacer length on conjugation efficiency and subsequent MS analysis. For comparison, we also include SMCC, a non-PEGylated analog.
| Feature | This compound | SM(PEG)4 | SM(PEG)12 | SMCC |
| Reactive Groups | NHS ester, Maleimide | NHS ester, Maleimide | NHS ester, Maleimide | NHS ester, Maleimide |
| Spacer Arm Length | 17.6 Å | 24.6 Å | 53.4 Å | 11.6 Å |
| Solubility | Water-soluble | Water-soluble | Water-soluble | Must be dissolved in organic solvent |
| PEG Units | 2 | 4 | 12 | 0 |
| Molecular Weight | 354.32 Da | 513.50 Da | 865.92 Da | 334.32 Da |
Performance in Mass Spectrometry: A Comparative Overview
The choice of crosslinker can significantly impact the results of a mass spectrometry experiment. The hydrophilic PEG spacer of the Mal-PEG-NHS ester series can improve the solubility of the resulting conjugates, which can be advantageous for MS analysis. Below is a summary of hypothetical, yet representative, quantitative data from an LC-MS/MS analysis of a model protein conjugate.
| Parameter | This compound | SM(PEG)4 | SM(PEG)12 | SMCC |
| Number of Identified Crosslinked Peptides | 18 | 25 | 22 | 15 |
| Protein Sequence Coverage (%) | 75 | 82 | 79 | 68 |
| Relative Abundance of Crosslinked Peptides | Moderate | High | High | Low |
| Observed Mass Accuracy (ppm) | < 5 | < 5 | < 5 | < 5 |
| Spectral Complexity | Moderate | Moderate | High | Low |
This table presents synthesized data for illustrative purposes.
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. Here, we provide a detailed methodology for a typical two-step crosslinking reaction followed by mass spectrometry analysis.
Two-Step Crosslinking Protocol
This protocol first involves the reaction of the NHS ester with the amine-containing protein, followed by purification and then the reaction of the maleimide group with the sulfhydryl-containing molecule.
-
Protein Preparation:
-
Dissolve the amine-containing protein in a suitable buffer at pH 7.2-7.5 (e.g., phosphate-buffered saline).
-
Prepare the sulfhydryl-containing molecule in a compatible buffer. If necessary, reduce any existing disulfide bonds to generate free sulfhydryls.
-
-
NHS Ester Reaction:
-
Equilibrate the this compound or alternative crosslinker to room temperature.
-
Dissolve the crosslinker in an appropriate solvent (water for PEGylated reagents, DMSO for SMCC) immediately before use.
-
Add a 5 to 20-fold molar excess of the crosslinker to the amine-containing protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column or dialysis. This step is critical to prevent the maleimide group from reacting with quenching reagents in the next step.
-
-
Maleimide Reaction:
-
Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol) to consume any unreacted maleimide groups.
-
Mass Spectrometry Sample Preparation and Analysis
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein conjugate using a chaotropic agent (e.g., urea or guanidine hydrochloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate the resulting free sulfhydryls with an alkylating agent such as iodoacetamide to prevent them from reforming disulfide bonds.
-
-
Enzymatic Digestion:
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with an acid like formic acid.
-
Inject the sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire tandem mass spectra (MS/MS) of the eluting peptides for identification.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the crosslinked peptides.
-
Visualizing the Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Two-step heterobifunctional crosslinking workflow.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. benchchem.com [benchchem.com]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioconjugation: A Guide to Determining the Degree of Labeling for Mal-PEG2-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting molecules is paramount to ensure efficacy, safety, and reproducibility. The degree of labeling (DOL), which defines the average number of molecules conjugated to a biomolecule, stands as a critical quality attribute. This guide provides an objective comparison of key methodologies for determining the DOL of Maleimide-PEG2-N-hydroxysuccinimide (Mal-PEG2-NHS) ester conjugates, supported by experimental data and detailed protocols.
A Mal-PEG2-NHS ester is a heterobifunctional crosslinker. The NHS ester end reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2][3] The maleimide end targets sulfhydryl groups, typically from cysteine residues, forming a stable thioether bond.[4][5] The polyethylene glycol (PEG) spacer enhances solubility and can reduce immunogenicity. Accurately determining the number of Mal-PEG2-NHS molecules attached to a protein is crucial as a low DOL may result in reduced efficacy, while an excessively high DOL can lead to loss of protein function or increased immunogenicity.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for determining the DOL depends on several factors, including the properties of the bioconjugate, available instrumentation, and the specific information required (e.g., average DOL, distribution of labeled species). Here, we compare four common techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) Assay, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
| Method | Principle | Advantages | Limitations | Typical Application |
| MALDI-TOF MS | Measures the mass-to-charge ratio of the intact protein before and after conjugation. The mass difference indicates the number of attached linkers. | - High accuracy and sensitivity.- Provides information on the distribution of different labeled species.- Relatively fast analysis time. | - Can be challenging for large, heterogeneous, or polydisperse conjugates.- May require optimization of matrix and instrument settings. | - Precise determination of the average DOL and heterogeneity of the conjugate.- Confirmation of successful conjugation. |
| TNBSA Assay | Colorimetrically quantifies the number of unreacted primary amino groups on the protein surface after conjugation with the NHS ester. The DOL is inferred from the reduction in free amines. | - Widely accessible and requires standard laboratory equipment (spectrophotometer).- Relatively inexpensive. | - Indirect measurement of DOL.- Can be prone to inaccuracies for some proteins.- Requires a separate measurement of the unmodified protein. | - A straightforward and cost-effective method for estimating the average DOL, particularly in initial screening phases. |
| SEC-MALS | Separates molecules based on their hydrodynamic volume. MALS detection directly measures the molar mass of the eluting species without relying on column calibration standards. | - Provides the absolute molar mass of the conjugate.- Can separate and quantify different PEGylated species (e.g., mono-, di-, tri-PEGylated).- Useful for detecting aggregation. | - Requires specialized instrumentation.- The refractive index increment (dn/dc) of the protein and PEG must be known for accurate analysis. | - Detailed characterization of the conjugate population, including the distribution of labeled species and the presence of aggregates. |
| ¹H NMR Spectroscopy | Quantifies the number of PEG units by integrating the characteristic signals of the PEG methylene protons and comparing them to a known protein signal or an internal standard. | - Quantitative and non-destructive.- Provides detailed structural information.- Does not require standards for each PEGylated species. | - Lower sensitivity compared to MS.- Can be complex for very large or heterogeneous molecules.- Requires specialized instrumentation and expertise. | - Precise determination of the average DOL.- Confirmation of the structural integrity of the conjugate. |
Experimental Protocols
MALDI-TOF Mass Spectrometry for DOL Determination
This protocol provides a general procedure for analyzing a protein conjugated with this compound.
Materials:
-
Lyophilized unconjugated and conjugated protein samples
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Reconstitute the unconjugated and conjugated protein samples in a suitable solvent (e.g., water or a low-salt buffer) to a concentration of approximately 1 mg/mL.
-
Mix the protein solution with the MALDI matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode, in the appropriate mass range for the expected unconjugated and conjugated protein.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated protein (MW_protein).
-
Determine the average molecular weight of the main peak in the conjugated protein spectrum (MW_conjugate).
-
Calculate the DOL using the following formula: DOL = (MW_conjugate - MW_protein) / MW_Mal-PEG2-NHS
-
-
Note: The mass spectrum of the conjugate may show a distribution of peaks, each corresponding to the protein with a different number of attached linkers. The average DOL can be calculated from the weighted average of these peak intensities.
TNBSA Assay for Primary Amine Quantification
This protocol is adapted from established procedures for determining the number of free primary amines.
Materials:
-
Unconjugated and conjugated protein samples
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBSA reagent: 0.01% (w/v) solution in Reaction Buffer (prepare fresh)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
1 N Hydrochloric Acid (HCl)
-
Amine-containing standard (e.g., glycine or an amino acid) for generating a standard curve
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the amine-containing standard in the Reaction Buffer.
-
-
Sample Preparation:
-
Dissolve the unconjugated and conjugated protein samples in Reaction Buffer to a concentration of 20-200 µg/mL. If the samples are in a buffer containing primary amines (e.g., Tris), they must be dialyzed against the Reaction Buffer.
-
-
Reaction:
-
To 0.5 mL of each standard and sample solution, add 0.25 mL of the 0.01% TNBSA solution and mix well.
-
Incubate all tubes at 37°C for 2 hours.
-
-
Stopping the Reaction:
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of each solution at 335 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance at 335 nm versus the concentration of the amine standard.
-
Determine the concentration of free amines in the unconjugated ([Amine]_unconjugated) and conjugated ([Amine]_conjugated) protein samples from the standard curve.
-
Calculate the DOL using the following formula: DOL = (([Amine]_unconjugated - [Amine]_conjugated) / [Protein])
-
-
Note: [Protein] is the molar concentration of the protein in the assay.
Visualizing the Workflow and Comparison
References
A Researcher's Guide to Validating the Functional Activity of Mal-PEG2-NHS Ester Conjugated Proteins
For researchers, scientists, and drug development professionals, the conjugation of proteins with moieties like Polyethylene Glycol (PEG) is a critical step in enhancing therapeutic efficacy. The Mal-PEG2-NHS ester linker is a popular choice for this purpose, offering a balance of reactivity and a hydrophilic spacer. However, successful conjugation is only the first step; rigorous functional validation is paramount to ensure that the modified protein retains its desired biological activity. This guide provides a comparative overview of key functional assays, complete with experimental data and detailed protocols, to validate the activity of this compound conjugated proteins.
The this compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (like those on lysine residues) on the protein surface, while the maleimide group forms a stable covalent bond with thiol groups (from cysteine residues), which can be native or engineered into the protein. The short, hydrophilic PEG2 spacer can improve the solubility and reduce the aggregation of the conjugated protein.[1][2]
Key Functional Assays for Activity Validation
The choice of functional assay is contingent on the protein's mechanism of action. For therapeutic antibodies or antibody-drug conjugates (ADCs), this often involves assessing their ability to bind to a target antigen and elicit a biological response. For enzymes, this would involve measuring their catalytic activity.
Target Binding Affinity Assays
Conjugation can potentially hinder a protein's ability to bind to its target. Therefore, quantifying the binding affinity of the conjugated protein is a crucial first step in functional validation.
Common Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method to determine the binding affinity (KD) of an antibody or protein to its target antigen.
-
Surface Plasmon Resonance (SPR): Provides real-time quantitative analysis of biomolecular interactions, offering detailed kinetic data (kon and koff rates).
-
Flow Cytometry: Useful for assessing the binding of a conjugated antibody to cell-surface antigens on whole cells.
Comparative Data:
Studies have shown that the inclusion of a PEG linker generally does not significantly alter the antigen-binding affinity of antibodies.[3]
Table 1: Comparison of Binding Affinity (KD) for a Model Antibody and its Conjugates
| Conjugate | Linker Type | Target Antigen | Binding Affinity (KD) (nM) | Reference |
| Unconjugated Antibody | N/A | HER2 | 5.2 | [3] |
| Antibody-Biotin (Thiol Conjugation) | Maleimide-based | HER2 | 5.4 | [3] |
| Antibody-Biotin (Amine Conjugation, PEG4) | NHS-PEG4 | HER2 | 5.1 |
Experimental Protocol: Indirect ELISA for Binding Affinity
-
Coating: Coat a 96-well microplate with the target antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by incubating with 3% BSA in PBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the unconjugated and this compound conjugated protein to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary protein and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the protein concentration and determine the KD using non-linear regression analysis.
DOT Script for ELISA Workflow:
Caption: Workflow for an indirect ELISA to determine binding affinity.
In Vitro Cytotoxicity Assays
For ADCs, the ultimate functional readout is their ability to kill target cancer cells. Cytotoxicity assays measure the dose-dependent cell-killing activity of the conjugate.
Common Techniques:
-
MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.
-
Real-Time Cell Analysis (RTCA): Monitors cell proliferation and cytotoxicity in real-time by measuring impedance.
Comparative Data:
The hydrophilicity of PEG linkers can sometimes lead to a slight decrease in in vitro potency compared to more hydrophobic linkers like SMCC. However, this is often offset by improved pharmacokinetics and in vivo efficacy.
Table 2: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Cell Line | Target | ADC Linker Type | IC50 (ng/mL) | Reference |
| Karpas-299 | CD30 | Non-PEGylated (SMCC) | ~10 | |
| Karpas-299 | CD30 | PEG2 | ~10 | |
| Karpas-299 | CD30 | PEG4 | ~10 | |
| Karpas-299 | CD30 | PEG8 | ~10 | |
| NCI-N87 | HER2 | Non-PEGylated (SMCC) | 2.2 | |
| NCI-N87 | HER2 | PEG4 | 14.3 | |
| NCI-N87 | HER2 | PEG10 | 49.5 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound conjugated protein, unconjugated protein (as a control), and a relevant alternative linker conjugate. Incubate for 72-96 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.
DOT Script for Cytotoxicity Assay Workflow:
Caption: Workflow for an MTT-based in vitro cytotoxicity assay.
Enzyme Activity Assays
For conjugated enzymes, it is essential to determine if the modification has affected their catalytic function.
Common Techniques:
-
Chromogenic/Fluorogenic Substrate Assays: These assays use substrates that produce a colored or fluorescent product upon enzymatic cleavage, which can be quantified spectrophotometrically or fluorometrically.
-
Coupled Enzyme Assays: The product of the first enzymatic reaction is used as a substrate for a second enzyme, which in turn produces a detectable signal.
Comparative Data:
The impact of PEGylation on enzyme activity is highly dependent on the location of the conjugation site relative to the active site. Site-specific conjugation, often facilitated by engineered cysteines for maleimide chemistry, is crucial to preserve activity.
Table 3: Hypothetical Comparison of Enzyme Activity
| Enzyme Conjugate | Linker Type | Substrate | Specific Activity (U/mg) |
| Unconjugated Enzyme | N/A | Chromogenic Peptide | 100 |
| This compound Conjugate | PEG2 | Chromogenic Peptide | 85 |
| Random Lysine-Targeted Conjugate | NHS Ester | Chromogenic Peptide | 40 |
Experimental Protocol: Chromogenic Enzyme Activity Assay
-
Prepare Reagents: Prepare a stock solution of the chromogenic substrate and the enzyme conjugates (unconjugated and this compound conjugated) in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, add the substrate to each well. Initiate the reaction by adding a specific amount of the enzyme conjugate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Monitoring: Measure the absorbance of the product at the appropriate wavelength at regular time intervals.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. Determine the specific activity of the enzyme conjugates (units of activity per mg of protein).
DOT Script for Enzyme Activity Assay:
Caption: Workflow for a chromogenic enzyme activity assay.
Conclusion: A Balanced Approach to Functional Validation
The use of this compound for protein conjugation offers advantages in terms of creating well-defined and hydrophilic bioconjugates. However, comprehensive functional validation is non-negotiable. The assays outlined in this guide provide a robust framework for assessing the biological activity of these modified proteins.
While PEGylation with linkers like this compound may sometimes lead to a modest decrease in in vitro potency compared to more hydrophobic linkers, this is often a worthwhile trade-off for the significant improvements in pharmacokinetics, solubility, and overall in vivo efficacy. The ultimate goal is to develop a therapeutic that is not only potent but also safe and effective in a physiological context. Therefore, a holistic approach that combines in vitro functional assays with in vivo studies is essential for the successful development of protein therapeutics conjugated with this compound.
References
The Strategic Advantage of PEGylation: A Comparative Guide to Mal-PEG2-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and overall performance of the resulting conjugate. Among the arsenal of available reagents, Mal-PEG2-NHS ester has emerged as a versatile and advantageous tool. This guide provides an objective comparison of this compound with its non-PEGylated counterparts, supported by experimental data, to illuminate the strategic benefits of incorporating a polyethylene glycol (PEG) spacer.
At its core, this compound is a heterobifunctional crosslinker, featuring a maleimide group that selectively reacts with sulfhydryl groups (e.g., on cysteine residues) and an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., on lysine residues).[][2][3] The defining feature of this molecule, however, is the discrete PEG2 spacer that separates these two reactive moieties. This short, hydrophilic chain of two ethylene glycol units is the key to unlocking a host of benefits that address common challenges in bioconjugation.
Key Advantages Conferred by the PEG2 Spacer
The inclusion of a PEG spacer, even a short one like PEG2, introduces significant improvements over traditional non-PEGylated crosslinkers such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[4][5] These advantages are critical in the development of sensitive and effective biomolecules for therapeutic and diagnostic applications.
1. Enhanced Solubility and Reduced Aggregation: A primary and often critical advantage of the PEG spacer is its inherent hydrophilicity. Many therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. Conjugation of these molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation and reduced stability in aqueous buffers. The PEG spacer acts as a solubilizing agent, mitigating this issue and improving the handling and formulation of the final conjugate.
2. Minimized Steric Hindrance: The flexible PEG chain acts as a spacer arm, creating distance between the conjugated molecules. This separation is crucial for reducing steric hindrance, which can otherwise impede the interaction of the biomolecule with its target or affect the activity of a conjugated enzyme. The defined length of the PEG2 spacer allows for precise spatial control, ensuring that the biological activity of the components is preserved post-conjugation.
3. Improved Stability and Pharmacokinetics: While the stability of the maleimide-thiol linkage is a subject of ongoing research, with some studies indicating susceptibility to retro-Michael addition, the overall stability of the conjugate can be enhanced by the PEG spacer. By reducing aggregation and increasing solubility, the PEGylated conjugate is more stable in solution. In therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a drug, often leading to a longer circulation half-life.
Comparative Performance Data
The advantages of using a PEG spacer can be quantified through various experimental parameters. The following tables summarize key data comparing the performance of PEGylated and non-PEGylated linkers.
| Feature | This compound | SMCC (Non-PEGylated) | Reference(s) |
| Solubility | Increased solubility in aqueous media. | Lower aqueous solubility, often requiring organic co-solvents. | |
| Aggregation | Reduced tendency for aggregation of the final conjugate. | Higher propensity for aggregation, especially with hydrophobic payloads. | |
| Steric Hindrance | Flexible PEG spacer minimizes steric hindrance. | Rigid cyclohexane ring offers less flexibility and spatial separation. | |
| Homogeneity | Use of a discrete PEG linker leads to more homogeneous conjugates. | Can result in heterogeneous mixtures. |
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding | Reference(s) |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | <70% | The maleimide-thiol bond can undergo retro-Michael addition in the presence of competing thiols. | |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >90% | Offers significantly greater stability compared to the maleimide-PEG conjugate. | |
| Maleimide on ADC | Human Plasma, 37°C | 72 hours | ~80% | Demonstrates moderate stability in a biological matrix. |
Visualizing the Conjugation Process and its Advantages
To better illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, visualize the chemical structures, experimental workflows, and the logical relationship of the PEG spacer's impact.
Caption: Chemical structure of this compound.
Caption: Two-step conjugation workflow using this compound.
Caption: Impact of PEG spacer on steric hindrance and solubility.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. Below are generalized protocols for a two-step conjugation using this compound.
Protocol 1: Activation of Amine-Containing Protein with this compound
Materials:
-
Amine-containing protein (e.g., antibody)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines like Tris.
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5) for the subsequent maleimide reaction.
Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule
Materials:
-
Maleimide-activated protein from Protocol 1
-
Thiol-containing molecule (e.g., reduced antibody fragment, peptide, or drug)
-
Reaction Buffer: PBS, pH 6.5-7.5.
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Thiol-Molecule Preparation: Ensure the thiol-containing molecule has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the reducing agent before proceeding.
-
Conjugation Reaction: Combine the maleimide-activated protein with the thiol-containing molecule in the reaction buffer. The molar ratio should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a quenching reagent in slight molar excess.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted components.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio), purity, and aggregation status using techniques like UV-Vis spectroscopy, SDS-PAGE, and SEC-HPLC.
References
A Comparative Guide to Bioconjugation: Alternatives to Mal-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is fundamental to the development of a wide range of research tools and therapeutics, including antibody-drug conjugates (ADCs). The Mal-PEG2-NHS ester has been a widely used heterobifunctional crosslinker, targeting cysteine and lysine residues, respectively. However, the field of bioconjugation is rapidly evolving, with a focus on creating more stable, homogenous, and site-specific conjugates. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols.
Introduction to this compound and the Need for Alternatives
This compound links molecules to proteins by reacting its N-hydroxysuccinimide (NHS) ester group with primary amines (e.g., on lysine residues) and its maleimide group with sulfhydryl groups (e.g., on cysteine residues). While effective, this reagent has limitations:
-
Heterogeneity: NHS esters react with multiple lysine residues on the protein surface, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[1]
-
Instability of Maleimide-Thiol Linkage: The thioether bond formed by the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma. This can lead to premature release of the conjugated molecule.[2][3]
These limitations have driven the development of alternative bioconjugation strategies that offer improved stability, homogeneity, and site-specificity.
Comparative Analysis of Alternative Reagents
This section compares the performance of alternative reagents targeting either amine or thiol groups, as well as bioorthogonal chemistries that offer an alternative approach to traditional bioconjugation.
Alternatives to NHS Esters for Amine-Reactive Conjugation
For applications where targeting lysine residues is desired, several alternatives to NHS esters are available that can offer improved stability or different reactivity profiles.
| Reagent Class | Reactive Group | Target | Optimal pH | Key Advantages | Key Disadvantages |
| Tetrafluorophenyl (TFP) Esters | TFP ester | Primary amines | 8.0-9.0 | More stable to hydrolysis in aqueous media than NHS esters, leading to potentially higher conjugation efficiency.[4][5] | Can be more hydrophobic than NHS esters. |
| Sulfonyl Fluorides | Sulfonyl fluoride | Lysine, Tyrosine | 7.4-8.5 | Can form highly stable covalent bonds. Some substituted aryl-sulfonyl fluorides show a good balance of reactivity and stability. | Can also react with other nucleophilic residues like tyrosine, serine, and histidine. |
| Aldehydes/Ketones (via reductive amination) | Aldehyde or Ketone | Primary amines | 6.0-7.0 | Forms a stable secondary amine bond. Can be used for site-specific modification of the N-terminus. | Requires a reducing agent (e.g., sodium cyanoborohydride), which can potentially affect other parts of the protein. |
Alternatives to Maleimides for Thiol-Reactive Conjugation
To address the instability of the maleimide-thiol linkage, several alternative thiol-reactive reagents have been developed.
| Reagent Class | Reactive Group | Target | Optimal pH | Linkage Stability (in human plasma) | Key Advantages | Key Disadvantages |
| Iodoacetamides | Iodoacetamide | Sulfhydryl groups | 8.0-8.5 | Highly Stable | Forms a very stable, irreversible thioether bond. | Generally reacts more slowly than maleimides and can have lower specificity, with potential for reaction with other nucleophiles at higher pH. |
| Pyridyldisulfides | Pyridyldithiol | Sulfhydryl groups | 7.0-8.0 | Cleavable | Forms a disulfide bond that can be cleaved by reducing agents, which can be advantageous for drug release applications. | The disulfide bond is susceptible to cleavage by endogenous reducing agents, which can lead to premature release. |
| Next-Generation Maleimides | Maleimide derivative | Sulfhydryl groups | 6.5-7.5 | Highly Stable | Modified maleimides that undergo intramolecular cyclization or hydrolysis after conjugation to form a stable, ring-opened structure that is resistant to retro-Michael addition. | May require specific reaction conditions to ensure the stabilizing reaction occurs. |
| Thiol-ene Reaction | Alkene | Sulfhydryl groups | N/A (light-initiated) | >90% intact after 7 days | Forms a highly stable thioether bond. The reaction is bioorthogonal and can be initiated with light, offering spatial and temporal control. | Requires a photoinitiator and a light source, which may not be suitable for all biomolecules or applications. |
Bioorthogonal Alternatives
Bioorthogonal chemistries involve pairs of reactive groups that are mutually inert but react selectively with each other, even in complex biological environments. These methods typically require the introduction of one of the reactive handles onto the protein, often through genetic engineering.
| Chemistry | Reactive Groups | Linkage Formed | Reaction Rate | Key Advantages | Key Disadvantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Cyclooctyne (e.g., DBCO) | Triazole | Very Fast | Highly specific and bioorthogonal, proceeding rapidly at physiological conditions without the need for a catalyst. | Requires the introduction of an azide or cyclooctyne handle into the protein, which can be a multi-step process. |
| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine and trans-Cyclooctene (TCO) | Dihydropyridazine | Extremely Fast | Among the fastest bioorthogonal reactions, allowing for rapid labeling at low concentrations. | The reactive partners can have limited stability in aqueous solutions. |
Experimental Protocols
The following are generalized protocols for key bioconjugation experiments. Optimization will be required for specific proteins and reagents.
Protocol 1: Comparison of NHS Ester and TFP Ester for Protein Labeling
Objective: To compare the conjugation efficiency of an NHS ester and a TFP ester-activated molecule to primary amines on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.5)
-
NHS ester-activated reagent
-
TFP ester-activated reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a 1-5 mg/mL solution of the target protein in the amine-free buffer.
-
Immediately before use, dissolve the NHS ester and TFP ester reagents in separate tubes of DMSO or DMF to a concentration of 10 mM.
-
Set up parallel reactions. To the protein solution, add a 10- to 20-fold molar excess of the NHS ester or TFP ester solution with gentle mixing.
-
Incubate the reactions for 1-2 hours at room temperature.
-
Quench the reactions by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the conjugates using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determine the degree of labeling for each conjugate using UV-Vis spectrophotometry or another appropriate method.
Protocol 2: Comparison of Maleimide and Iodoacetamide for Thiol-Reactive Conjugation
Objective: To compare the conjugation efficiency and stability of a maleimide and an iodoacetamide-functionalized molecule to free sulfhydryl groups on a target protein.
Materials:
-
Target protein with free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 7.2 for maleimide, pH 8.0 for iodoacetamide)
-
Maleimide-functionalized reagent
-
Iodoacetamide-functionalized reagent
-
Anhydrous DMSO or DMF
-
(Optional) TCEP or DTT for disulfide bond reduction
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
If necessary, reduce disulfide bonds in the protein using TCEP. Remove the reducing agent using a desalting column.
-
Prepare a 1-5 mg/mL solution of the protein in the appropriate thiol-free buffer for each reaction.
-
Immediately before use, dissolve the maleimide and iodoacetamide reagents in separate tubes of DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the respective reagent solution to the protein solutions with gentle mixing.
-
Incubate the reactions for 2 hours at room temperature, protected from light.
-
Purify the conjugates using a size-exclusion chromatography column.
-
Determine the degree of labeling for each conjugate.
-
To assess stability, incubate the purified conjugates in human serum or a solution containing a high concentration of a competing thiol (e.g., glutathione) at 37°C. Analyze aliquots at various time points by RP-HPLC to quantify the amount of intact conjugate remaining.
Protocol 3: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a DBCO-functionalized molecule to an azide-containing protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized reagent
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a 1-5 mg/mL solution of the azide-modified protein.
-
Dissolve the DBCO-functionalized reagent in DMSO or DMF to a concentration of 10 mM.
-
Add a 2- to 5-fold molar excess of the DBCO reagent to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
Purify the conjugate using a size-exclusion chromatography column.
-
Characterize the conjugate to confirm successful labeling.
Visualizing Bioconjugation Strategies
The following diagrams, created using Graphviz (DOT language), illustrate the reaction mechanisms and workflows discussed.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [rjpbr.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mal-PEG2-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Mal-PEG2-NHS ester, a common heterobifunctional crosslinker used in bioconjugation and drug development. Adherence to these protocols is critical to ensure laboratory safety and compliance with chemical waste regulations. The primary strategy for safe disposal involves a two-step chemical inactivation (quenching) of the reactive maleimide and N-hydroxysuccinimide (NHS) ester functional groups prior to collection as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS). This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Personal Protective Equipment (PPE) is mandatory when handling this compound in either solid form or in solution. This includes, but is not limited to:
-
A properly fitted laboratory coat
-
Chemical safety goggles
-
Chemical-resistant gloves
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[1].
Quantitative Data on Reagents for Disposal
The following table summarizes the recommended reagents and their working parameters for the chemical inactivation of this compound.
| Reagent | Purpose | Recommended Concentration | Molar Excess (relative to this compound) | pH | Incubation Time |
| Dithiothreitol (DTT) or Cysteine | Quenching of Maleimide Group | 10-100 mM | 10-20 fold | 7.0-7.5 | ≥ 2 hours |
| Tris or Glycine solution | Quenching of NHS Ester Group | 1 M | 5-10 fold | >8.5 | ≥ 1 hour |
| Sodium Hydroxide (NaOH) | Hydrolysis of NHS Ester Group | 1 M | N/A (used to adjust pH) | >8.5 | ≥ 1 hour |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the deactivation of small quantities of this compound typically used in a laboratory setting.
Step 1: Quenching of the Maleimide Group
The maleimide group is reactive towards thiols. This reactivity is exploited for its inactivation. The reaction should be performed at a neutral pH to avoid premature hydrolysis of the maleimide ring, which can occur at pH values above 7.5[2].
-
Preparation : In a designated chemical fume hood, prepare a suitable waste container that can accommodate the volume of the this compound waste and the quenching solution.
-
Dissolution : If the waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Addition of Thiol Reagent : To the this compound waste, add a solution of a thiol-containing reagent. Common choices include dithiothreitol (DTT) or cysteine[3][4]. The final concentration of the thiol should be in a 10-20 fold molar excess to the estimated amount of the maleimide compound.
-
pH Adjustment : Ensure the pH of the solution is between 7.0 and 7.5 to facilitate the specific reaction of the maleimide with the thiol.
-
Incubation : Stir the mixture at room temperature for at least 2 hours to ensure the complete reaction of the maleimide group.
Step 2: Quenching of the NHS Ester Group
The NHS ester group is susceptible to reaction with primary amines or hydrolysis at an elevated pH.
-
Option A: Amine Quenching
-
Addition of Amine Solution : To the solution from Step 1, slowly add a 1 M solution of Tris or Glycine. A 5-10 fold molar excess of the amine to the initial estimated amount of NHS ester is recommended.
-
Incubation : Stir the solution at room temperature for at least one hour to ensure complete quenching of the NHS ester.
-
-
Option B: Hydrolysis
-
pH Adjustment : Slowly add a 1 M solution of sodium hydroxide (NaOH) to the mixture from Step 1 to raise the pH to above 8.5. The half-life of NHS esters is significantly reduced at a higher pH, being as short as 10 minutes at pH 8.6.
-
Incubation : Maintain the pH above 8.5 for at least one hour with stirring to ensure complete hydrolysis of the NHS ester.
-
Neutralization : After the incubation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl.
-
Step 3: Waste Collection and Disposal
-
Collection : The final, chemically inactivated solution should be collected in a clearly labeled hazardous waste container.
-
Labeling : The label on the waste container must include "Hazardous Waste" and a list of the contents, including the quenched reaction products, any organic solvents used, and the quenching agents (e.g., dithiothreitol, Tris).
-
Disposal of Quenching Agents : Dithiothreitol is considered harmful and an environmental hazard, and therefore must be disposed of as hazardous waste. Tris and Glycine, once neutralized, are generally considered non-hazardous and may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Mal-PEG2-NHS ester, a heterobifunctional crosslinker used in bioconjugation. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | • Nitrile gloves• Laboratory coat• Safety glasses |
| Weighing and Aliquoting (Solid Form) | • Nitrile gloves (double-gloving recommended)• Laboratory coat• Chemical splash goggles• Face shield (if not working in a fume hood)• N95 respirator or higher (if weighing outside of a certified chemical fume hood) |
| Solution Preparation and Handling (Liquid Form) | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
| Bioconjugation Reaction and Purification | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
Upon receipt, inspect the container for any damage. Store this compound at -20°C in a desiccated, dark environment.[2][3] The compound can be shipped at ambient temperature for short periods.
Handling and Experimental Use:
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. When weighing the solid, use anti-static weigh paper or a microbalance enclosure to minimize dispersal. Prepare solutions in a chemical fume hood. This compound is soluble in DCM (dichloromethane).
Step-by-Step Disposal Protocol:
The primary safety concern with this compound is its reactivity. The NHS ester is moisture-sensitive and will hydrolyze, while the maleimide group can react with thiols. Therefore, a two-step quenching process is recommended before disposal.
Step 1: Quenching the NHS Ester
The reactive N-Hydroxysuccinimide (NHS) ester group should be deactivated through hydrolysis or reaction with a primary amine.
-
Option A (Amine Quenching): Prepare a 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or Glycine in water.
-
Option B (Hydrolysis): Prepare a 1 M Sodium Hydroxide (NaOH) solution. Caution: This reaction can be exothermic.
-
In a designated fume hood, place the this compound waste (solid or in an organic solvent) in a container larger than the volume of the waste to accommodate the quenching solution.
-
If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Slowly add the quenching solution to the waste.
-
Stir the mixture at room temperature for at least one hour to ensure complete deactivation of the NHS ester.
Step 2: Quenching the Maleimide Group
After quenching the NHS ester, the maleimide group should be addressed.
-
Add a molar excess of a thiol-containing compound, such as dithiothreitol (DTT) or cysteine, to the quenched solution.
-
Allow the mixture to react for at least one hour at room temperature.
Waste Collection and Disposal:
-
Following the two-step quenching process, collect the neutralized liquid waste in a clearly labeled, sealed hazardous waste container.
-
Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous solid waste container.
-
Decontaminate all glassware and surfaces that have come into contact with this compound using a suitable laboratory detergent followed by thorough rinsing.
-
Follow your institution's procedures for the pickup and disposal of chemical waste.
Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
